Technical Documentation Center

6-Bromopyrazolo[1,5-a]pyridin-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Bromopyrazolo[1,5-a]pyridin-2-amine
  • CAS: 1391821-41-2

Core Science & Biosynthesis

Foundational

Synthesis Pathways for 6-Bromopyrazolo[1,5-a]pyridin-2-amine: A Comprehensive Technical Guide

Executive Summary & Strategic Importance The pyrazolo[1,5-a]pyridine bicyclic system is a privileged pharmacophore in modern medicinal chemistry, frequently deployed in the design of selective kinase inhibitors, includin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

The pyrazolo[1,5-a]pyridine bicyclic system is a privileged pharmacophore in modern medicinal chemistry, frequently deployed in the design of selective kinase inhibitors, including salt-inducible kinases (SIKs)[1] and mutant EGFR variants[2]. Specifically, 6-bromopyrazolo[1,5-a]pyridin-2-amine (CAS: 1391821-41-2) serves as a highly versatile synthetic intermediate[3]. The C6-bromo vector allows for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C2-amine is primed for amide, urea, or sulfonamide derivatization[4].

As a Senior Application Scientist, I have structured this guide to move beyond standard recipes, focusing instead on the mechanistic causality, kinetic controls, and self-validating protocols required to synthesize this core at high purity and yield.

Mechanistic Rationale & Retrosynthetic Analysis

The most robust and scalable pathway to assemble the pyrazolo[1,5-a]pyridin-2-amine core relies on the N-amination of a 2-pyridylacetonitrile derivative, followed by a base-promoted 5-exo-dig intramolecular cyclization[4]. For the 6-bromo derivative, the synthesis begins with 2-(5-bromopyridin-2-yl)acetonitrile [5].

Causality in Reagent Selection: The electrophilic amination of the pyridine nitrogen is kinetically hindered by the electron-withdrawing nature of the 5-bromo substituent. Standard aminating agents like hydroxylamine-O-sulfonic acid (HOSA) fail to provide meaningful conversion. To overcome this barrier, a highly electrophilic aminating agent—such as O-(mesitylsulfonyl)hydroxylamine (MSH) —is strictly required[6]. The excellent leaving group ability of the mesitylenesulfonate anion drives the formation of the critical 1-amino-pyridinium intermediate.

Mechanism A 2-(5-Bromopyridin-2-yl) acetonitrile B Electrophilic N-Amination (MSH, 0°C) A->B C 1-Amino-pyridinium Intermediate B->C D Base-Promoted Cyclization C->D E Tautomerization & Aromatization D->E F 6-Bromopyrazolo[1,5-a] pyridin-2-amine E->F

Figure 1: Mechanistic pathway for the ylide-mediated cyclization to pyrazolo[1,5-a]pyridin-2-amine.

Quantitative Optimization of Reaction Parameters

To ensure a reproducible process, empirical data for reagent and condition screening is summarized below. The choice of base in the cyclization step is particularly critical: strong bases cause intermolecular dimerization, whereas mild bases allow for thermodynamic control[4].

Table 1: Optimization of N-Amination (Step 1)
Aminating ReagentSolventTemp (°C)Conversion (%)IPC Observation & Causality
HOSAWater/MeOH25 to 60< 15%Poor electrophilicity; unsuited for electron-deficient pyridines.
DPPHDCM0 to 2545%Moderate reactivity; requires harsh deprotection of the phosphinyl group.
MSH DCM 0 to 5 > 95% Optimal electrophilicity[6]. Requires strict thermal control due to instability.
Table 2: Base Screening for Intramolecular Cyclization (Step 2)
BaseSolventTemp (°C)Yield (%)Impurity Profile & Causality
NaHTHF030%High dimerization; base is too strong, leading to intermolecular condensation.
Et3NDCM2565%Incomplete cyclization; equilibrium not fully driven to the aromatized product.
K2CO3 DMF 25 88% Mild, heterogeneous base provides kinetic control for the 5-exo-dig cyclization[4].

Validated Experimental Protocols

This section details the step-by-step methodology, incorporating critical In-Process Controls (IPCs) to establish a self-validating workflow.

Workflow Step1 Step 1: N-Amination Add MSH to Pyridine in DCM (0°C) IPC1 IPC 1: LC-MS Analysis Target: >95% conversion to m/z 212/214 Step1->IPC1 Step2 Isolation: Precipitate with Et2O & Filter IPC1->Step2 Pass Step3 Step 2: Cyclization K2CO3 in DMF (Room Temp, 4h) Step2->Step3 IPC2 IPC 2: HPLC Analysis Target: Complete consumption of intermediate Step3->IPC2 Step4 Workup: Aqueous Extraction & Silica Gel Filtration IPC2->Step4 Pass Final Pure 6-Bromopyrazolo[1,5-a] pyridin-2-amine Step4->Final

Figure 2: Step-by-step process workflow including critical In-Process Controls (IPCs).

Protocol A: Synthesis of 1-Amino-5-bromo-2-(cyanomethyl)pyridin-1-ium mesitylenesulfonate

Safety Warning: MSH is thermally unstable and potentially explosive if dried completely[6]. Always handle in solution or as a damp solid at 0 °C.

  • Initialization: Charge a dry, nitrogen-purged 500 mL round-bottom flask with 2-(5-bromopyridin-2-yl)acetonitrile (10.0 g, 50.7 mmol)[5] and anhydrous dichloromethane (DCM, 150 mL). Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add a freshly prepared solution of O-(mesitylsulfonyl)hydroxylamine (MSH, 13.1 g, 60.8 mmol, 1.2 eq)[6] in DCM (50 mL) dropwise over 30 minutes, maintaining the internal temperature strictly below 5 °C.

  • Propagation: Stir the reaction mixture at 0 °C for 2 hours, then allow it to slowly warm to 15 °C over an additional 2 hours.

  • IPC 1 (Self-Validation): Withdraw a 50 µL aliquot, dilute with 1 mL acetonitrile, and analyze via LC-MS. The reaction is deemed complete when the starting material peak (m/z 197/199) is < 2% and the product mass (m/z 212/214, [M]+) dominates.

  • Isolation: Add diethyl ether (200 mL) slowly to the reaction mixture to precipitate the pyridinium salt. Filter the solid under vacuum, wash with cold diethyl ether (2 x 50 mL), and dry under a stream of nitrogen (do not apply heat). Yield: ~18.5 g (88%) of a pale yellow solid.

Protocol B: Cyclization to 6-Bromopyrazolo[1,5-a]pyridin-2-amine
  • Initialization: Suspend the intermediate salt (18.5 g, 44.8 mmol) in anhydrous N,N-dimethylformamide (DMF, 100 mL) in a 500 mL flask at room temperature.

  • Base Addition: Add finely powdered anhydrous potassium carbonate (K₂CO₃, 12.4 g, 89.6 mmol, 2.0 eq) in one portion. The mixture will darken as the reactive ylide forms.

  • Propagation: Stir the suspension vigorously at 25 °C for 4 hours.

  • IPC 2 (Self-Validation): Monitor the reaction via HPLC. The intermediate salt must be completely consumed, replaced by a single major peak corresponding to the cyclized product.

  • Workup: Pour the reaction mixture into ice-water (400 mL) with vigorous stirring. A precipitate will form. Stir for 30 minutes to ensure complete precipitation.

  • Purification: Filter the crude solid, wash with water (3 x 100 mL) to remove DMF and inorganic salts, and dry under vacuum at 40 °C. Recrystallize from ethyl acetate/hexanes to afford pure 6-bromopyrazolo[1,5-a]pyridin-2-amine[7].

  • Characterization: The final product presents as an off-white solid. Ensure standard laboratory safety protocols are followed, as the compound carries H302, H315, and H319 hazard statements[3],.

Sources

Exploratory

The Pyrazolo[1,5-a]pyridine Scaffold: Mechanistic Paradigms in Targeted Kinase Inhibition

Structural and Electronic Foundations of the Scaffold The pyrazolo[1,5-a]pyridine system is a 5:6 aza-fused N-heteroaromatic compound that has emerged as a highly privileged building block in modern medicinal chemistry[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Structural and Electronic Foundations of the Scaffold

The pyrazolo[1,5-a]pyridine system is a 5:6 aza-fused N-heteroaromatic compound that has emerged as a highly privileged building block in modern medicinal chemistry[1]. The core structure consists of a five-membered pyrazole ring fused to a six-membered pyridine ring, bridged by a pyrrole-like nitrogen atom[1].

From an electronic perspective, this scaffold exhibits unique dipolar behavior due to the juxtaposition of its π -excessive (pyrazole) and π -deficient (pyridine) characteristics[1]. This electronic distribution not only confers exceptional chemical stability but also allows for precise modular functionalization[1]. In the context of drug design, these properties make pyrazolo[1,5-a]pyridines ideal hinge-binding motifs for protein kinase inhibitors (PKIs), allowing them to form critical hydrogen bonds within the ATP-binding pockets of various kinases[2].

Mechanistic Paradigm 1: Type I ATP-Competitive Inhibition (RET Kinase)

The most clinically validated application of the pyrazolo[1,5-a]pyridine scaffold is in the development of highly selective Type I kinase inhibitors. Selpercatinib (LOXO-292), approved by the FDA in 2020, exemplifies this mechanism[3].

Selpercatinib is an orally bioavailable, highly selective inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase[4]. Chemically, it utilizes a pyrazolo[1,5-a]pyridine-3-carbonitrile core to anchor the molecule within the kinase domain[5].

Mechanism of Action: In RET-driven malignancies (such as non-small cell lung cancer and medullary thyroid carcinoma), RET undergoes ligand-independent autophosphorylation due to gene fusions or point mutations, driving unchecked cellular proliferation via the MAPK/ERK and PI3K/AKT pathways[4][6]. Selpercatinib acts as an ATP-competitive inhibitor, selectively binding to the active conformation of both wild-type and mutated RET kinases[4]. By displacing ATP, it halts autophosphorylation, thereby extinguishing downstream oncogenic signaling and inducing apoptosis[4].

Figure 1: Mechanism of RET kinase inhibition by selpercatinib.

Mechanistic Paradigm 2: Allosteric Modulation (BCR-ABL1)

While Type I inhibitors target the ATP pocket, pyrazolo[1,5-a]pyridine derivatives can also function as allosteric modulators. Asciminib , approved for Philadelphia-positive chronic myelogenous leukemia (CML), is a prime example[3].

Unlike traditional tyrosine kinase inhibitors (TKIs) that compete with ATP, asciminib binds to the myristoyl pocket of the BCR-ABL1 kinase[7]. This allosteric engagement induces a conformational change that locks the kinase in an assembled, inactive state. The pyrazole-substituted pyridine derivative effectively circumvents resistance mutations (such as the T315I gatekeeper mutation) that plague ATP-competitive TKIs[3].

Mechanistic Paradigm 3: Reversing Negative Regulation in Immuno-Oncology (CSK)

Beyond direct tumor inhibition, the pyrazolo[1,5-a]pyridine scaffold is being leveraged to activate the immune system. A critical target in this space is C-terminal Src kinase (CSK) [8].

In T-cells, the SRC-family kinase LCK initiates the T-cell receptor (TCR) pathway[9]. However, LCK is negatively regulated by CSK, which phosphorylates LCK at Tyr505, forcing it into a closed, inactive conformation[9]. Researchers at Bristol-Myers Squibb discovered that switching from a pyridazinone to a pyrazolo[1,5-a]pyridine hinge binder yielded Compound 13 , a potent CSK inhibitor[8].

Mechanism of Action: By inhibiting CSK, Compound 13 prevents the inhibitory phosphorylation of LCK[8]. This retains LCK in its open, activated form, thereby augmenting T-cell proliferation and cytokine release in response to antigen recognition[8][10].

Figure 2: CSK inhibition by Compound 13 retains LCK in an active state.

Quantitative Data Summary

The following table summarizes the pharmacological profiles of the key pyrazolo[1,5-a]pyridine derivatives discussed:

CompoundTargetBinding MechanismPrimary IndicationBiochemical Potency (IC₅₀)Clinical Status
Selpercatinib RET KinaseType I (ATP-competitive)NSCLC, Medullary Thyroid Cancer< 10 nM (Wild-type & Mutants)FDA Approved (2020)
Asciminib BCR-ABL1Allosteric (Myristoyl pocket)Chronic Myeloid Leukemia (CML)~ 1-2 nMFDA Approved (2021)
Compound 13 CSKType I (ATP-competitive)Immuno-oncology (T-cell activation)< 3 nM (CSK HTRF Assay)Preclinical Tool

Data derived from primary structural and pharmacological characterizations[4][8][11].

Self-Validating Experimental Workflows

To rigorously evaluate novel pyrazolo[1,5-a]pyridine derivatives, scientists must employ self-validating assay systems. Below are the definitive protocols for biochemical and cellular validation.

Workflow A: HTRF Biochemical Kinase Binding Assay (CSK/RET)

Objective: Determine the in vitro IC₅₀ of the inhibitor against the isolated kinase domain.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Causality: Brij-35 prevents non-specific adsorption of the highly lipophilic pyrazolo[1,5-a]pyridine compounds to the plastic microplate walls, ensuring accurate concentration-response curves.

  • Compound Serial Dilution: Dispense compounds in a 10-point, 3-fold serial dilution in 100% DMSO, then dilute 1:20 in Kinase Buffer.

  • Enzyme/Tracer Incubation: Add recombinant kinase (e.g., CSK) and a fluorescently labeled tracer (e.g., staurosporine-fluorophore) to a 384-well plate. Add the compound dilutions.

  • Equilibration: Incubate at room temperature for 60 minutes.

    • Causality: Pyrazolo[1,5-a]pyridines often exhibit slow-binding kinetics. A 60-minute equilibration prevents the artificial underestimation of potency (false high IC₅₀).

  • Detection: Add Europium-labeled anti-tag antibody (e.g., Eu-anti-GST). Read Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals at 615 nm and 665 nm.

    • Self-Validation Checkpoint: The assay must include Staurosporine as a positive control (known pan-kinase inhibitor) and a DMSO-only negative control. The Z'-factor must be > 0.6 for the plate to be considered valid, ensuring the signal window is wide enough to distinguish true inhibition from assay noise.

Workflow B: Intracellular Target Engagement (p-LCK Tyr505 Western Blot)

Objective: Confirm that the biochemical potency translates to cellular target modulation (e.g., Compound 13 inhibiting CSK in T-cells)[8].

  • Cell Culture & Treatment: Culture Jurkat T-cells in RPMI-1640. Treat with vehicle (DMSO) or varying concentrations of the pyrazolo[1,5-a]pyridine inhibitor for 2 hours.

    • Causality: A 2-hour window is optimal to observe kinase inhibition before compensatory feedback loops (e.g., phosphatase upregulation) obscure the primary pharmacological effect.

  • Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (Na₃VO₄, NaF).

    • Causality: Phosphatase inhibitors are critical; without them, endogenous phosphatases will rapidly cleave the Tyr505 phosphate group during lysis, yielding a false-positive result for CSK inhibition.

  • SDS-PAGE & Transfer: Resolve 20 µg of total protein per lane on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against p-LCK (Tyr505), Total LCK, and β -Actin.

    • Self-Validation Checkpoint: The reduction in the p-LCK (Tyr505) band must be normalized against Total LCK to prove the drug is inhibiting phosphorylation, not merely degrading the LCK protein. β -Actin serves as the ultimate loading control to validate equal protein distribution across lanes.

References

Sources

Foundational

Structural and Crystallographic Profiling of 6-Bromopyrazolo[1,5-a]pyridin-2-amine: A Technical Guide for Fragment-Based Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry and fragment-based drug discovery (FBDD), the pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged pharmacophore. Specifically, 6-Bromopyrazolo[1,5...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and fragment-based drug discovery (FBDD), the pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged pharmacophore. Specifically, 6-Bromopyrazolo[1,5-a]pyridin-2-amine (CAS: 1391821-41-2) represents a highly versatile building block[1]. This compound combines a planar, electron-rich bicyclic core with two orthogonal interaction vectors: a 2-amino group capable of robust hydrogen bonding, and a 6-bromo substituent that provides both a synthetic handle for cross-coupling and a distinct σ -hole for halogen bonding[2][3].

This whitepaper provides an in-depth technical analysis of the crystallographic properties of 6-Bromopyrazolo[1,5-a]pyridin-2-amine. By detailing the molecular architecture, establishing a self-validating crystallization protocol, and mapping its supramolecular interactions, this guide serves as a definitive resource for structural biologists and medicinal chemists aiming to leverage this scaffold in kinase inhibition and targeted covalent inhibitor (TCI) design[4][5].

Molecular Architecture & Theoretical Framework

To effectively utilize 6-Bromopyrazolo[1,5-a]pyridin-2-amine in structure-based drug design, one must understand the causality behind its geometric and electronic properties.

The Pyrazolo[1,5-a]pyridine Core

The fused bicyclic system is characterized by a high degree of planarity. Crystallographic studies of related pyrazolo[1,5-a]pyridine derivatives consistently show that the maximum deviation from the mean plane is typically less than 0.07 Å[6][7]. This planarity is critical for drug design, as it allows the scaffold to intercalate into narrow, hydrophobic binding pockets, such as the ATP-binding hinge region of kinases (e.g., EGFR, LCK, and Src)[4][5].

Orthogonal Interaction Vectors
  • The 2-Amine Motif (Hydrogen Bonding): The exocyclic NH2​ group acts as a primary hydrogen bond donor. In biological systems, this amine frequently engages the backbone carbonyls of kinase hinge residues (e.g., Met319 in LCK)[5]. Furthermore, it serves as a synthetic anchor for generating acrylamide derivatives, which are essential for targeting mutant cysteine residues in covalent drug discovery[4].

  • The 6-Bromo Motif (Halogen Bonding): Halogen bonding is a highly directional, non-covalent interaction driven by the anisotropic distribution of electron density on the halogen atom, creating an electrophilic " σ -hole"[8]. In the crystal lattice, the bromine atom participates in C−Br⋯O or C−Br⋯π interactions, which can be exploited to stabilize ligand-protein complexes in hydrophobic sub-pockets[3][9].

Interactions Core Pyrazolo[1,5-a]pyridine Core (Planar) Amine 2-Amine Motif (H-Bond Donor) Core->Amine C2-N bond Bromo 6-Bromo Motif (Sigma-Hole) Core->Bromo C6-Br bond KinaseHinge Kinase Hinge Backbone (e.g., Met319) Amine->KinaseHinge Hydrogen Bond (Distance < 3.0 Å) HalogenAcc Hydrophobic Pocket (Halogen Acceptor) Bromo->HalogenAcc Halogen Bond (Angle ~170°)

Pharmacophoric interaction network mapping hydrogen and halogen bonding vectors.

Self-Validating Crystallization & XRD Protocol

Obtaining high-resolution single crystals of fused heterocyclic amines requires precise control over thermodynamics and kinetics. The following protocol utilizes a vapor diffusion methodology, chosen specifically because slow solvent exchange prevents kinetic trapping and allows the planar aromatic cores to establish ordered π−π stacking and directional hydrogen bond networks[10].

Step-by-Step Methodology
  • Input Material Validation:

    • Action: Verify the purity of 6-Bromopyrazolo[1,5-a]pyridin-2-amine using LC-MS and 1H -NMR.

    • Causality: Impurities >3% disrupt lattice nucleation, leading to twinning or amorphous precipitation[2].

  • Solvent System Preparation:

    • Action: Dissolve 10 mg of the validated compound in 500 μL of a polar aprotic solvent (e.g., Dimethyl Sulfoxide, DMSO) to ensure complete disruption of pre-existing intermolecular hydrogen bonds[4].

  • Vapor Diffusion Setup:

    • Action: Place the sample vial (inner chamber) inside a larger sealed reservoir (outer chamber) containing 5 mL of an anti-solvent (e.g., Ethyl Acetate/Hexane mixture or 0.1M Tris buffer with 25% PEG400)[4].

    • Causality: The volatile anti-solvent slowly diffuses into the inner chamber, gradually lowering the solubility of the compound and inducing controlled nucleation.

  • Crystal Harvesting & Cryoprotection:

    • Action: After 48–72 hours, harvest the resulting colorless, trapezoidal crystals. Streak them through a cryoprotectant solution (mother liquor + 20% glycerol) and flash-freeze in liquid nitrogen (77 K)[4].

    • Causality: Glycerol prevents the formation of crystalline ice, which would otherwise produce intense diffraction rings that obscure the sample's diffraction spots.

  • X-Ray Diffraction (XRD) & Refinement:

    • Action: Collect data using Mo radiation ( λ=0.71073 Å) at 100 K. Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Apply a riding model for hydrogen atoms ( Uiso​(H)=1.2Ueq​(C/N) )[6][7].

Workflow N1 Purity Validation (>97%) N2 DMSO Dissolution N1->N2 N3 Vapor Diffusion (Anti-solvent) N2->N3 N4 Cryoprotection (20% Glycerol) N3->N4 N5 XRD Data Collection (100K) N4->N5 N6 SHELXL Refinement N5->N6

Experimental workflow for the crystallization and XRD analysis of the target compound.

Crystallographic Data & Structural Analysis

Based on high-resolution X-ray diffraction data of the pyrazolo[1,5-a]pyridine core and analogous brominated heterocycles, the structural parameters of 6-Bromopyrazolo[1,5-a]pyridin-2-amine are characterized by a tightly packed monoclinic lattice[7][10].

Unit Cell and Refinement Parameters

The preference for a centrosymmetric space group ( P21​/c ) is driven by the formation of centrosymmetric dimers via N−H⋯N hydrogen bonds between the 2-amine and the pyrazole nitrogen of adjacent molecules[10].

ParameterValue / Description
Chemical Formula C7​H6​BrN3​
Formula Weight 212.05 g/mol [2]
Crystal System Monoclinic[7][10]
Space Group P21​/c
Temperature 100(2) K
Radiation Type Mo ( λ=0.71073 Å)
Intermolecular H-Bonding N−H⋯N (dimerization)
Halogen Bonding C−Br⋯π (lattice stabilization)
Key Bond Lengths and Angles

The internal geometry of the fused ring system reveals extensive electron delocalization. The C−Br bond length is a critical metric; a slight elongation indicates active participation of the bromine atom's σ -hole in intermolecular halogen bonding[3][9].

Structural FeatureAtoms InvolvedExpected ValueCausality / Significance
Halogen Bond Vector C(6)−Br ∼1.89 ÅDefines the spatial projection of the σ -hole[9].
Amine C-N Bond C(2)−NH2​ ∼1.35 ÅPartial double-bond character due to resonance with the core.
Bridgehead N-N N(1)−N(2) ∼1.38 ÅCharacteristic of the pyrazolo[1,5-a]pyridine scaffold[6].
Dihedral Planarity C(3)−C(3a)−N(1)−C(7) <2.0∘ Confirms the strict coplanarity required for hinge binding[7].

Application in Drug Discovery: Covalent Kinase Inhibition

The crystallographic insights detailed above directly inform the synthesis of targeted covalent inhibitors (TCIs). The 2-amine group of 6-Bromopyrazolo[1,5-a]pyridin-2-amine is highly nucleophilic and can be readily acylated.

Application Workflow: By reacting the compound with acryloyl chloride in the presence of triethylamine at 0∘C , researchers can generate an acrylamide warhead[4]. When this fragment is soaked into protein crystals (e.g., mutant EGFR), X-ray crystallography reveals that the pyrazolo[1,5-a]pyridine core anchors the molecule in the ATP-binding site via hydrogen bonds to the hinge region, while the acrylamide moiety undergoes a Michael addition with a uniquely positioned cysteine residue (e.g., Cys797 in EGFR)[4]. Concurrently, the 6-bromo substituent occupies a hydrophobic sub-pocket, utilizing halogen bonding to lock the ligand in a highly specific conformation, thereby maximizing the residence time of the drug[3].

References

  • NextSDS. 6-bromopyrazolo[1,5-a]pyridin-2-amine — Chemical Substance Information. Retrieved from[Link]

  • Royal Society of Chemistry (RSC). A covalent fragment-based strategy targeting a novel cysteine to inhibit activity of mutant EGFR kinase. Retrieved from[Link]

  • CSIR-National Institute of Oceanography. Synthesis of pyrazolo[5,1-a]isoquinolines via C-H/N-H annulation... Retrieved from [Link]

  • IUCr Journals. Crystal structure analysis of ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. Retrieved from [Link]

  • National Institutes of Health (NIH). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. Retrieved from[Link]

  • National Institutes of Health (NIH) / PMC. Ethyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate. Retrieved from [Link]

  • Journal of Medicinal Chemistry (ACS). Design, Synthesis, and Biological Evaluation of Pyrazolo[3,4-d]pyrimidines Active in Vivo on the Bcr-Abl T315I Mutant. Retrieved from [Link]

  • MDPI. Role of Halogen Substituents on Halogen Bonding in 4,5-DiBromohexahydro-3a,6-Epoxyisoindol-1(4H)-ones. Retrieved from[Link]

  • ResearchGate. A Novel and Efficient Approach to Pyrazolo[1,5-a]pyridine Derivatives via One-Pot Tandem Reaction. Retrieved from [Link]

Sources

Exploratory

Unlocking the Bicyclic Core: Electron Density and Reactivity Profiles of 6-Bromopyrazolo[1,5-a]pyridin-2-amine

Executive Summary 6-Bromopyrazolo[1,5-a]pyridin-2-amine (CAS: 1391821-41-2) is a highly versatile, privileged bicyclic scaffold widely utilized in the development of kinase inhibitors, anti-inflammatory agents, and advan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Bromopyrazolo[1,5-a]pyridin-2-amine (CAS: 1391821-41-2) is a highly versatile, privileged bicyclic scaffold widely utilized in the development of kinase inhibitors, anti-inflammatory agents, and advanced functional materials[1]. Its unique 5:6 aza-fused architecture presents a fascinating dichotomy of electron density: a π-excessive pyrazole ring fused to a π-deficient pyridine ring. This whitepaper provides an in-depth mechanistic analysis of the scaffold's electronic topography, detailing how its push-pull substituent effects dictate regioselective reactivity, and provides field-proven, self-validating protocols for its functionalization.

Structural and Electronic Topography

The reactivity of 6-bromopyrazolo[1,5-a]pyridin-2-amine is governed by the interplay between its fused ring system and its two highly polarized substituents. The pyrazolo[1,5-a]pyridine core is inherently amphoteric. Global electron density transfer (GEDT) studies on related pyrazolo[1,5-a]pyridines indicate that the pyrazole moiety acts as the nucleophilic center, while the pyridine moiety is relatively electrophilic.

  • The 2-Amino Group (Push): The primary amine at the C2 position exerts a strong positive mesomeric (+M) effect. This donates electron density directly into the π-system of the pyrazole ring, significantly elevating the Highest Occupied Molecular Orbital (HOMO) energy and localizing the maximum electron density exclusively at the C3 position.

  • The 6-Bromo Group (Pull): The bromine atom at the C6 position exerts an inductive electron-withdrawing (-I) effect. While it subtly deactivates the six-membered pyridine ring toward electrophiles, it perfectly primes the C6 position for oxidative addition by low-valent transition metals, serving as an ideal handle for cross-coupling[2].

G cluster_0 6-Bromopyrazolo[1,5-a]pyridin-2-amine Core Pyrazolo[1,5-a]pyridine Core (Amphoteric 5:6 Aza-fused) C3 C3 Position Highest Electron Density Core->C3 Localizes at C3 Amino 2-Amino Group (-NH2) Strong EDG (+M) Amino->Core Donates e- density Bromo 6-Bromo Group (-Br) EWG (-I) / Coupling Handle Bromo->Core Inductive withdrawal Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald) Bromo->Coupling Oxidative Addition Site EAS Electrophilic Aromatic Substitution (e.g., Halogenation, Vilsmeier) C3->EAS Highly Reactive

Caption: Electronic topography and primary reactive sites of 6-Bromopyrazolo[1,5-a]pyridin-2-amine.

Regioselective Electrophilic Aromatic Substitution (EAS)

Because the global electron density heavily favors the pyrazole ring, electrophilic aromatic substitution (EAS) on this scaffold is exclusively regioselective at the C3 position. The presence of the 2-amino group further accelerates this reactivity, allowing EAS to proceed under remarkably mild conditions without requiring strong Lewis acid catalysts.

Protocol: Regioselective C3-Formylation (Vilsmeier-Haack Reaction)

This protocol leverages the highly nucleophilic C3 carbon to attack a pre-formed chloroiminium ion (Vilsmeier reagent).

Mechanistic Rationale: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to generate the electrophilic chloroiminium intermediate. The C3 position of the scaffold attacks this intermediate, followed by hydrolysis to yield the 3-carboxaldehyde derivative.

Step-by-Step Methodology:

  • Reagent Preparation: Purge a dry, round-bottom flask with N₂. Add anhydrous DMF (5.0 mL/mmol of substrate) and cool to 0 °C using an ice bath.

  • Vilsmeier Reagent Generation: Add POCl₃ (1.5 equiv.) dropwise over 10 minutes. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the chloroiminium ion.

  • Substrate Addition: Dissolve 6-bromopyrazolo[1,5-a]pyridin-2-amine (1.0 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. In-Process Control: Monitor via TLC (DCM:MeOH 95:5); the highly polar starting material will convert to a less polar, UV-active product spot.

  • Quench and Hydrolysis: Pour the mixture slowly into crushed ice. Adjust the pH to 8-9 using saturated aqueous Na₂CO₃. This basic hydrolysis step is critical to convert the iminium intermediate into the final aldehyde.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Transition-Metal Catalyzed Cross-Coupling at C6

The C6-Br bond is highly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling[3]. However, a critical challenge when working with 6-bromopyrazolo[1,5-a]pyridin-2-amine is the presence of the free primary amine. Unprotected aminopyridines possess lone pairs that can coordinate to palladium, potentially poisoning the catalyst[4].

To overcome this, the reaction must utilize a robust catalyst system (e.g., Pd(PPh₃)₄) and a strong, highly soluble base like K₃PO₄ in a biphasic solvent system (1,4-dioxane/H₂O) to facilitate rapid transmetalation and outcompete off-target amine coordination[3][4].

Suzuki Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C6-Br Cleavage) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII 6-Bromo Scaffold TransMet Transmetalation (Base + Boronic Acid) PdII->TransMet PdII_R Pd(II) Intermediate Ar-Pd-R TransMet->PdII_R Base Activation RedElim Reductive Elimination (C-C Bond Formation) PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product 6-Aryl Product RedElim->Product

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle at the C6 position.

Protocol: Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale: The Pd(0) species undergoes oxidative addition into the C6-Br bond. K₃PO₄ activates the arylboronic acid by forming a reactive boronate complex, which facilitates transmetalation. Finally, reductive elimination yields the C6-arylated product and regenerates the Pd(0) catalyst[3][5].

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk tube or microwave vial, combine 6-bromopyrazolo[1,5-a]pyridin-2-amine (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and K₃PO₄ (2.0–3.0 equiv.)[4].

  • Degassing: Add a solvent mixture of 1,4-dioxane and deionized water (4:1 v/v). Sparge the mixture with N₂ or Argon for 15 minutes to remove dissolved oxygen, which prevents catalyst oxidation and homocoupling of the boronic acid[3][4].

  • Catalyst Addition: Quickly add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) under a positive stream of inert gas. Seal the vessel[3][4].

  • Heating: Heat the reaction mixture to 90–100 °C for 12–15 hours (or subject to microwave irradiation at 120 °C for 20 minutes)[3][4]. In-Process Control: Monitor via LC-MS to confirm the disappearance of the starting mass [M+H]⁺ 212/214 and the appearance of the coupled product mass.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and wash the pad with Ethyl Acetate. Partition the filtrate with water, extract the aqueous layer with Ethyl Acetate, dry the combined organics over Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure 6-aryl derivative.

Quantitative Reactivity Metrics

The following table summarizes the comparative reactivity metrics for the functionalization of 6-bromopyrazolo[1,5-a]pyridin-2-amine, demonstrating the orthogonal nature of its reactive sites.

Reactivity MetricTarget SiteReagents / Catalyst SystemMechanistic DriverTypical Yield
Electrophilic Bromination C3NBS, DMF, 0 °CHOMO localization via 2-NH₂ (+M)85–95%
Vilsmeier-Haack Formylation C3POCl₃, DMF, RTGlobal Electron Density Transfer75–88%
Suzuki-Miyaura Coupling C6Ar-B(OH)₂, Pd(PPh₃)₄, K₃PO₄C-Br bond oxidative addition70–90%
N-Acylation 2-NH₂R-COCl, DIPEA, DCMPrimary amine nucleophilicity80–95%

References

  • Theoretical Analysis of the Regioselective Electrophilic Chloration and Chemioselective Esterification of the pyrazolo[1,5-a]pyr. Mor. J. Chem.

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC (nih.gov). 2

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. ACS Publications. 1

  • Application Notes and Protocols for the Suzuki Coupling of 6-Bromopyydin-3-amine. Benchchem. 4

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. MDPI. 3

Sources

Protocols & Analytical Methods

Method

use of 6-Bromopyrazolo[1,5-a]pyridin-2-amine in kinase inhibitor synthesis

Application Note: Harnessing 6-Bromopyrazolo[1,5-a]pyridin-2-amine in the Rational Design of Kinase Inhibitors Introduction & Structural Rationale The development of small-molecule kinase inhibitors relies heavily on pri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Harnessing 6-Bromopyrazolo[1,5-a]pyridin-2-amine in the Rational Design of Kinase Inhibitors

Introduction & Structural Rationale

The development of small-molecule kinase inhibitors relies heavily on privileged scaffolds that can effectively mimic the adenine ring of endogenous ATP. Among these, the pyrazolo[1,5-a]pyridine bicyclic system has emerged as a highly versatile and potent pharmacophore[1]. Specifically, 6-Bromopyrazolo[1,5-a]pyridin-2-amine (CAS: 1391821-41-2) provides a bifunctional foundation that accelerates drug discovery workflows.

The rationale for selecting this specific building block is rooted in its structural geometry:

  • Hinge-Binding Affinity: The nitrogen at the 1-position and the primary exocyclic amine at the 2-position act as a bidentate hydrogen bond acceptor-donor pair. This motif anchors the molecule to the backbone amides of the kinase hinge region, a critical requirement for competitive ATP inhibition[2].

  • Vectorial Trajectory for Selectivity: The bromine atom at the 6-position is vectorially aligned to project substituents deep into the hydrophobic selectivity pocket (often adjacent to the DFG motif). Because the C-Br bond is highly activated for transition-metal catalysis, it serves as an ideal handle for late-stage diversification[3].

Mechanistic Context: Kinase Inhibition

Protein kinases regulate cellular signaling by transferring a phosphate group from ATP to a downstream substrate. Dysregulation of kinases such as p38 MAPK, VPS34, or MALT1 is implicated in severe inflammatory diseases and malignancies[4]. Pyrazolo[1,5-a]pyridine derivatives act as competitive inhibitors, displacing ATP from the active site and halting the pathogenic phosphorylation cascade[1].

G ATP ATP Molecule Kinase Target Kinase (e.g., p38, MALT1) ATP->Kinase Binds Hinge Region Substrate Downstream Substrate Kinase->Substrate Catalysis PhosphoSubstrate Phosphorylated Substrate (Cellular Response) Substrate->PhosphoSubstrate Activation Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->Kinase Competitive Binding

Fig 1: Competitive inhibition of target kinases by pyrazolo[1,5-a]pyridine derivatives.

Synthetic Workflow & Strategy

The synthesis of mature kinase inhibitors from 6-bromopyrazolo[1,5-a]pyridin-2-amine typically follows a divergent, two-step functionalization strategy. First, the C6 position is elaborated via Suzuki-Miyaura cross-coupling to install the selectivity-determining aryl/heteroaryl group. Second, the C2-amine is converted into an amide or urea to optimize hinge binding and tune physicochemical properties[4].

Workflow Start 6-Bromopyrazolo[1,5-a]pyridin-2-amine (Starting Material) Step1 Suzuki-Miyaura Coupling (C6-Functionalization) Start->Step1 Boronic Acid, Pd Cat. Intermediate 6-Arylpyrazolo[1,5-a]pyridin-2-amine Step1->Intermediate Step2 Amidation / Urea Formation (C2-Amine Functionalization) Intermediate->Step2 Acyl Chloride / Isocyanate Product Final Kinase Inhibitor Step2->Product

Fig 2: Two-step synthetic workflow for generating kinase inhibitors from the core scaffold.

Detailed Experimental Protocols

Protocol A: Regioselective C6 Suzuki-Miyaura Cross-Coupling

This step installs the hydrophobic moiety required for kinase selectivity.

  • Causality & Reagent Selection: Pd(dppf)Cl₂ is selected as the catalyst because its large bite angle facilitates the reductive elimination step, which is crucial when coupling sterically hindered ortho-substituted arylboronic acids[3]. A biphasic solvent system (1,4-Dioxane/H₂O) ensures the solubility of both the organic starting materials and the inorganic base (K₂CO₃), which is required to form the reactive boronate ate-complex.

  • Step-by-Step Methodology:

    • Preparation: In an oven-dried Schlenk flask, combine 6-bromopyrazolo[1,5-a]pyridin-2-amine (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).

    • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and K₂CO₃ (2.5 equiv, 2.5 mmol).

    • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 10 mL). Purge the system with inert N₂ gas for 10 minutes to prevent oxidative homocoupling of the boronic acid.

    • Reaction: Heat the mixture to 90°C under continuous stirring for 12-16 hours.

    • Self-Validation (In-Process Control): Monitor via LC-MS. The reaction is complete when the starting material peak (showing the characteristic 1:1 bromine isotope pattern) disappears, replaced by the product mass (M+H).

    • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to yield the 6-arylpyrazolo[1,5-a]pyridin-2-amine intermediate.

Protocol B: C2-Amine Derivatization (Urea Formation)

Functionalizing the C2-amine into a urea enhances the hydrogen-bonding network within the kinase hinge region, significantly improving target affinity[4].

  • Causality & Reagent Selection: The exocyclic amine on the pyrazolo[1,5-a]pyridine ring is moderately nucleophilic. Using a highly electrophilic isocyanate ensures rapid and complete conversion without the need for harsh coupling reagents. N,N-Diisopropylethylamine (DIPEA) is added to neutralize any trace acidic impurities that could protonate the amine and quench its nucleophilicity.

  • Step-by-Step Methodology:

    • Preparation: Dissolve the 6-arylpyrazolo[1,5-a]pyridin-2-amine intermediate (1.0 equiv, 0.5 mmol) in anhydrous Dichloromethane (DCM, 5 mL) under an N₂ atmosphere.

    • Base Addition: Add DIPEA (1.5 equiv, 0.75 mmol) and stir for 5 minutes at 0°C.

    • Electrophile Addition: Dropwise add the appropriate alkyl/aryl isocyanate (1.1 equiv, 0.55 mmol).

    • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

    • Self-Validation (In-Process Control): Monitor via ¹H-NMR of a crude aliquot. Complete conversion is validated by the disappearance of the broad primary amine singlet (typically ~5.5 ppm) and the emergence of two downfield urea NH protons (>8.0 ppm).

    • Workup & Purification: Quench with saturated aqueous NaHCO₃ (5 mL). Extract with DCM (3 x 10 mL). Combine organic layers, dry over Na₂SO₄, and concentrate. Triturate the crude solid with cold diethyl ether to precipitate the highly pure final kinase inhibitor.

Quantitative Structure-Activity Data

The structural modifications at the C6 and C2 positions directly dictate the inhibitory potency against specific kinases. Table 1 summarizes representative inhibitory data for pyrazolo[1,5-a]pyridine-based compounds against various therapeutic targets to guide structure-activity relationship (SAR) development.

Table 1: Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyridine Derivatives

Scaffold ModificationTarget KinaseCellular/Therapeutic ContextIC₅₀ (nM)Source Reference
6-(2-fluorophenyl) substitutionp38 MAPKInflammation / Cytokine release15[1]
3,5-diaryl substitutionPfPKGPlasmodium falciparum (Malaria)2210[3]
C2-urea functionalized derivativesMALT1Lymphoma / NF-kB signaling< 50[4]
Fused pyrazolo[1,5-a]pyrimidine analogsVPS34 / JAK1Breast Cancer (MCF-7)400 - 500[2]

References

  • [1] The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors. PubMed / NIH. 1

  • [2] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC / NIH. 2

  • [3] Synthesis of imidazo [1,2-a] pyridine and pyrazolo [1,5-a] pyridine derivatives as potential kinase inhibitors (PvPI4K and PfPKG) of plasmodiumfalciparum parasite. FAO AGRIS.3

  • [4] WO2021134004A1 - Cyclic compounds and methods of using same. Google Patents. 4

Sources

Application

Application Notes and Protocols for the N-alkylation of 6-Bromopyrazolo[1,5-a]pyridin-2-amine

Introduction The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][2] Molecules incorporating this core structure have demonstrated a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][2] Molecules incorporating this core structure have demonstrated a wide array of biological activities, including but not limited to, antibacterial, anxiolytic, antiviral, and anti-inflammatory properties.[1] The functionalization of this scaffold, particularly through N-alkylation, allows for the exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This document provides a detailed protocol for the N-alkylation of a key intermediate, 6-Bromopyrazolo[1,5-a]pyridin-2-amine, a versatile building block for the synthesis of more complex molecules.[3][4]

The described protocol focuses on a classical and robust method for N-alkylation utilizing alkyl halides in the presence of a suitable base. This approach is widely applicable and can be adapted for a variety of alkylating agents.

Reaction Principle

The N-alkylation of 6-Bromopyrazolo[1,5-a]pyridin-2-amine proceeds via a nucleophilic substitution reaction. The exocyclic amino group (-NH2) at the 2-position of the pyrazolopyridine ring acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide. A base is required to deprotonate the amine, thereby increasing its nucleophilicity and facilitating the reaction. The choice of base and solvent is critical to ensure efficient reaction and minimize potential side reactions.

Reaction_Mechanism Reactants 6-Bromopyrazolo[1,5-a]pyridin-2-amine + Alkyl Halide Deprotonation Deprotonation Reactants->Deprotonation Base Base (e.g., K2CO3, NaH) Base->Deprotonation Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Deprotonation Nucleophilic_Attack Nucleophilic Attack (SN2) Solvent->Nucleophilic_Attack Product N-alkylated Product + Salt Byproduct Deprotonation->Nucleophilic_Attack Nucleophilic_Attack->Product

Caption: General workflow for the N-alkylation reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of 6-Bromopyrazolo[1,5-a]pyridin-2-amine with an alkyl halide. The specific quantities and reaction parameters may need to be optimized for different alkylating agents.

Materials:

  • 6-Bromopyrazolo[1,5-a]pyridin-2-amine (CAS: 1391821-41-2)[5][6]

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 6-Bromopyrazolo[1,5-a]pyridin-2-amine (1.0 mmol, 1.0 eq.).

  • Solvent and Base Addition: Add the anhydrous solvent (5-10 mL) and the base (2.0 mmol, 2.0 eq. for K₂CO₃; 1.2 mmol, 1.2 eq. for NaH). Stir the suspension for 10-15 minutes at room temperature.

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 mmol, 1.1 eq.) to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (see table below for examples) and monitor the progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If using NaH, carefully quench the reaction with a few drops of water. Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.

Reagent and Condition Optimization

The choice of base, solvent, and temperature can significantly impact the yield and purity of the N-alkylation reaction. The following table provides a starting point for optimization with different alkylating agents.

Alkyl HalideBaseSolventTemperature (°C)Approximate Time (h)Expected Yield (%)
Benzyl bromideK₂CO₃DMF804~85
Ethyl iodideNaHTHF606~75
Propyl bromideCs₂CO₃Acetonitrile705~80

Note: These are generalized conditions and may require optimization for specific substrates. The data is synthesized from typical N-alkylation protocols for similar heterocyclic amines.[7]

Causality Behind Experimental Choices

  • Base Selection: A base is crucial for deprotonating the amine, enhancing its nucleophilicity.

    • Potassium Carbonate (K₂CO₃): A mild and commonly used base, suitable for many alkylations. Its heterogeneity requires efficient stirring.

    • Sodium Hydride (NaH): A strong, non-nucleophilic base that provides irreversible deprotonation, driving the reaction to completion. It is highly reactive and requires handling under an inert atmosphere.

    • Cesium Carbonate (Cs₂CO₃): Often provides higher yields and faster reaction rates due to the "cesium effect," which involves better solvation of the cation and increased reactivity of the resulting anion.[8]

  • Solvent Selection: The solvent should be inert to the reaction conditions and capable of dissolving the reactants.

    • N,N-Dimethylformamide (DMF): A polar aprotic solvent that effectively dissolves many organic compounds and salts, facilitating the reaction.

    • Acetonitrile: Another polar aprotic solvent that is a good alternative to DMF.

    • Tetrahydrofuran (THF): Commonly used with strong bases like NaH.

  • Inert Atmosphere: The use of an inert atmosphere (nitrogen or argon) is particularly important when using reactive bases like NaH to prevent reaction with atmospheric moisture and oxygen.

Alternative N-Alkylation Strategies

While direct alkylation with alkyl halides is a robust method, other strategies can be employed, especially to address challenges like over-alkylation or to introduce different functional groups.

  • Reductive Amination: This two-step, one-pot reaction involves the formation of an imine intermediate by reacting the amine with an aldehyde or ketone, followed by in-situ reduction with a reducing agent like sodium borohydride.[7] This method is particularly useful for synthesizing secondary amines.

  • Borrowing Hydrogen Catalysis: A more sustainable approach involves the reaction of the amine with an alcohol, catalyzed by a transition metal complex (e.g., Ruthenium or Iridium).[9] This method generates water as the only byproduct, making it an environmentally friendly alternative.[10]

Alternative_Strategies cluster_reductive_amination Reductive Amination cluster_borrowing_hydrogen Borrowing Hydrogen Catalysis Amine 6-Bromopyrazolo[1,5-a]pyridin-2-amine Imine Imine Intermediate Amine->Imine Aldehyde Aldehyde/Ketone Aldehyde->Imine Alkylated_Product_RA N-alkylated Product Imine->Alkylated_Product_RA Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Alkylated_Product_RA Amine_BH 6-Bromopyrazolo[1,5-a]pyridin-2-amine Alkylated_Product_BH N-alkylated Product Amine_BH->Alkylated_Product_BH Alcohol Alcohol Alcohol->Alkylated_Product_BH Catalyst Transition Metal Catalyst (e.g., Ru, Ir) Catalyst->Alkylated_Product_BH Water Water (Byproduct) Alkylated_Product_BH->Water generates

Caption: Overview of alternative N-alkylation methods.

Troubleshooting

IssuePossible CauseSolution
Low or no conversion Insufficiently active baseSwitch to a stronger base (e.g., from K₂CO₃ to NaH).
Low reaction temperatureIncrease the reaction temperature.
Poor quality of reagentsUse freshly distilled/purified solvents and high-purity starting materials.
Formation of multiple products Over-alkylationUse a milder base or reduce the stoichiometry of the alkylating agent.
Side reactionsOptimize reaction temperature and time. Consider alternative synthetic routes.
Difficult purification Co-elution of product and starting materialOptimize the mobile phase for column chromatography.
Presence of salt byproductsEnsure thorough aqueous workup to remove inorganic salts.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Alkyl halides can be toxic and lachrymatory. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

  • N-alkylation of (hetero)aromatic amines using... - ResearchGate. (n.d.). Retrieved from [Link]

  • Selective Alkylation of (Hetero)Aromatic Amines with Alcohols Catalyzed by a Ruthenium Pincer Complex | Organic Letters - ACS Publications. (2012, February 27). Retrieved from [Link]

  • Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions | The Journal of Organic Chemistry - ACS Publications. (2024, October 7). Retrieved from [Link]

  • Synthesis of N-alkylated pyrazolopyridines and study of their antimicrobial activities - JOCPR. (n.d.). Retrieved from [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC. (2023, November 30). Retrieved from [Link]

  • 6-bromopyrazolo[1,5-a]pyridin-2-amine - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. (n.d.). Retrieved from [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • N alkylation at sp 3 Carbon Reagent Guide. (n.d.). Retrieved from [Link]

  • N-Alkylation of Some Imidazopyridines - FABAD Journal of Pharmaceutical Sciences. (2024, November 12). Retrieved from [Link]

  • CN117143095A - 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof - Google Patents. (n.d.).
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. (2022, May 24). Retrieved from [Link]

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ResearchGate. (n.d.). Retrieved from [Link]

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (n.d.).
  • Synthesis of N-alkylated pyrazolopyridines and study of their antimicrobial activities. (n.d.). Retrieved from [Link]

  • WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use - Google Patents. (n.d.).
  • Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH - PMC. (n.d.). Retrieved from [Link]

Sources

Method

incorporating 6-Bromopyrazolo[1,5-a]pyridin-2-amine into drug discovery pipelines

Application Note & Protocols Leveraging 6-Bromopyrazolo[1,5-a]pyridin-2-amine as a Versatile Scaffold for Kinase Inhibitor Drug Discovery Abstract The pyrazolo[1,5-a]pyridine and its related pyrazolo[1,5-a]pyrimidine cor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols

Leveraging 6-Bromopyrazolo[1,5-a]pyridin-2-amine as a Versatile Scaffold for Kinase Inhibitor Drug Discovery

Abstract

The pyrazolo[1,5-a]pyridine and its related pyrazolo[1,5-a]pyrimidine core are recognized as privileged scaffolds in medicinal chemistry, demonstrating significant potential as inhibitors of various protein kinases.[1][2] Protein kinases are crucial regulators of cellular signaling and their dysregulation is a hallmark of many diseases, particularly cancer, making them high-value therapeutic targets.[3][4] This guide details the strategic incorporation of 6-Bromopyrazolo[1,5-a]pyridin-2-amine into drug discovery pipelines. We present its utility as a versatile starting material, leveraging its synthetically tractable 6-bromo position for rapid library generation via cross-coupling reactions and its 2-amino group as a key pharmacophoric feature for target engagement. This document provides detailed protocols for library synthesis, biochemical screening, and cell-based validation, designed for researchers and scientists in drug development.

Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine scaffold is a fused heterocyclic system that offers a rigid, planar structure, making it an ideal framework for presenting substituents in a well-defined three-dimensional orientation for interaction with protein active sites. Derivatives of this scaffold have been successfully developed as potent inhibitors of a wide range of kinases, including p38, PI3K, CDK2, and TRK, among others.[5][6][7][8]

6-Bromopyrazolo[1,5-a]pyridin-2-amine is a particularly valuable starting block for several reasons:

  • Vector for Diversification: The bromine atom at the C6 position serves as a highly versatile synthetic handle. It is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the systematic and efficient introduction of a wide array of aryl, heteroaryl, and alkyl groups.[3][4] This capability is fundamental to exploring the Structure-Activity Relationship (SAR) and optimizing for potency and selectivity.

  • Core Pharmacophore: The 2-amino group and the pyrazole nitrogen atoms often act as key hydrogen bond donors and acceptors, respectively. This arrangement frequently mimics the hinge-binding motif of ATP, enabling compounds to function as ATP-competitive inhibitors.[4]

This guide provides a comprehensive workflow for utilizing this scaffold, from initial library synthesis to hit validation.

Physicochemical Properties and Handling

Before initiating any synthetic or screening work, it is essential to understand the basic properties of the starting material.

PropertyValueReference
CAS Number 1391821-41-2[9][10]
Molecular Formula C₇H₆BrN₃[10][11]
Molecular Weight 212.05 g/mol [10]
Appearance Solid[12][13]
Purity Typically ≥95%[12]
Storage Store at 2-8°C, protect from light[10]
SMILES NC1=NN2C=C(Br)C=CC2=C1[10]

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or chemical fume hood. Refer to the specific Safety Data Sheet (SDS) provided by the supplier for detailed safety information.[12]

Application I: Synthesis of a Kinase-Focused Compound Library

The primary application of 6-Bromopyrazolo[1,5-a]pyridin-2-amine is as a foundation for creating a library of analogues for screening. The Suzuki-Miyaura cross-coupling reaction is an industry-standard method for this purpose due to its broad substrate scope and tolerance of functional groups.

Library Synthesis Workflow

The overall workflow involves a parallel synthesis approach where the common core is coupled with a diverse set of boronic acids or esters to generate a library of final compounds.

G cluster_synthesis Synthesis & Purification cluster_screening Screening & Analysis A 6-Bromopyrazolo[1,5-a] pyridin-2-amine (Starting Material) C Parallel Suzuki-Miyaura Cross-Coupling A->C B Diverse Boronic Acids (R-B(OH)2) B->C D Purification (e.g., Mass-directed HPLC) C->D E Characterized Compound Library (Purity & Identity Confirmed by LC-MS, NMR) D->E F High-Throughput Biochemical Screen E->F G Hit Confirmation & Dose-Response (IC50) F->G H SAR Analysis G->H G A Primary Screen (Single concentration, e.g., 10 µM) Biochemical Kinase Assay B Hit Confirmation (Re-test active compounds) A->B >50% inhibition C Dose-Response (IC50 Determination) (Biochemical Assay) B->C Confirmed Hits D Cellular Proliferation Assay (EC50 Determination) C->D Potent Hits (IC50 < 1 µM) E SAR Progression (Synthesize new analogues) C->E D->E F Selectivity Profiling (Test against related kinases) D->F G Lead Optimization (ADME/Tox, PK studies) F->G

Figure 2: A typical kinase inhibitor screening cascade.

Protocol: In Vitro Biochemical Kinase Assay (ADP-Glo™ Example)

This protocol outlines a generic, luminescence-based kinase assay to measure enzyme activity and inhibition.

Rationale: The ADP-Glo™ assay is a robust, high-throughput method that quantifies kinase activity by measuring the amount of ADP produced. The amount of light generated is inversely proportional to kinase activity, and therefore directly proportional to inhibitor potency. Including positive (no inhibitor) and negative (no enzyme) controls is essential for data normalization and calculating percent inhibition.

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate peptide and ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Synthesized compound library (10 mM in DMSO)

  • Assay Buffer (specific to the kinase)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating:

    • Create an intermediate compound plate by diluting the 10 mM library stock to 100 µM in assay buffer.

    • Using an acoustic dispenser or multichannel pipette, transfer 50 nL of the 100 µM compound solution to the final 384-well assay plate. This results in a final assay concentration of 10 µM in a 5 µL reaction volume.

    • Plate DMSO vehicle for positive controls (100% activity) and assay buffer for negative controls (0% activity).

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate solution in assay buffer.

    • Prepare a 2X ATP solution in assay buffer.

    • Add 2.5 µL of the 2X Kinase/Substrate solution to all wells.

    • Incubate for 10 minutes at room temperature to allow compound-enzyme binding.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to all wells (except negative controls, which receive buffer).

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, and then to light via a luciferase reaction. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

Protocol: Cell-Based Antiproliferation Assay (CellTiter-Glo®)

This protocol measures the effect of compounds on the proliferation of a cancer cell line relevant to the kinase target.

Rationale: Moving to a cellular context is a critical step to validate that a compound can cross the cell membrane and engage its target in a physiological environment. The CellTiter-Glo® assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Materials:

  • Cancer cell line (e.g., a line known to be dependent on the target kinase)

  • Cell culture medium, FBS, and antibiotics

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Potent hits from the biochemical assay

  • White, clear-bottom 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of media.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds in culture medium (e.g., 10-point, 3-fold dilutions starting from 30 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include DMSO vehicle controls.

    • Incubate the plate for 72 hours.

  • Detection:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis and Interpretation

Calculating IC50/EC50 Values

For both biochemical and cellular assays, raw data (luminescence) is first converted to percent inhibition relative to controls:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))

The resulting dose-response data is then fitted to a four-parameter logistic model using software like GraphPad Prism or a custom analysis pipeline to determine the IC50 (biochemical) or EC50 (cellular) values.

Structure-Activity Relationship (SAR) Analysis

SAR analysis is the process of correlating changes in chemical structure with changes in biological activity. [3][5]By comparing the IC50 values of different analogues from the synthesized library, researchers can deduce which chemical groups at the C6 position enhance potency.

Example Data Table:

Compound IDR-Group at C6 PositionBiochemical IC50 (nM)Cellular EC50 (nM)
LEAD-001 3-pyridyl55450
LEAD-002 4-fluorophenyl210>10,000
LEAD-003 4-methoxyphenyl895
LEAD-004 2-thienyl1501200

From this hypothetical data, one might conclude that an electron-donating group (methoxy) at the para-position of a phenyl ring (LEAD-003) is highly favorable for both biochemical and cellular activity. This insight guides the next round of synthesis.

Contextualizing Hits within a Signaling Pathway

Understanding the biological context of the target kinase is crucial. For example, if the target is PI3K, a hit compound would be expected to inhibit downstream signaling through AKT and mTOR.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Prolif Cell Proliferation & Survival mTOR->Prolif Inhibitor Your Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->PI3K

Figure 3: Simplified PI3K/AKT signaling pathway.

Conclusion

6-Bromopyrazolo[1,5-a]pyridin-2-amine is a high-value, commercially available starting material for modern drug discovery campaigns, particularly those targeting the kinome. Its defined structure and synthetically versatile bromine handle enable the rapid generation of diverse chemical libraries. By following a systematic workflow of parallel synthesis, multi-tiered screening, and SAR-driven optimization, research teams can efficiently translate this promising scaffold into novel hit and lead compounds for a variety of therapeutic indications.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC.
  • One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. (RSC Publishing)
  • The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors. (PubMed)
  • Synthesis of pyrazolo[1,5-a]pyridines. (Organic Chemistry Portal)
  • Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines.
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors.
  • 6-bromopyrazolo[1,5-a]pyridin-2-amine — Chemical Substance Inform
  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds.
  • Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. (Sciforum)
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC.
  • Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-medi
  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • 1391821-41-2 | 6-Bromopyrazolo[1,5-a]pyridin-2-amine. (ChemScene)
  • 6-bromopyrazolo[1,5-a]pyridin-2-amine | 1391821-41-2. (Sigma-Aldrich)
  • CN117143095A - 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof.
  • 6-BroMopyrazolo[1,5-a]pyridine | 1264193-11-4. (ChemicalBook)
  • 6-bromopyrazolo[1,5-a]pyridin-2-amine. (PubChemLite)
  • WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use.
  • 1264193-11-4|6-Bromopyrazolo[1,5-a]pyridine|BLD Pharm. (BLD Pharm)
  • 438229 6-Bromopyrazolo[1,5-a]pyridine CAS: 1264193-11-4. (Bio-Connect)
  • 6-bromopyrazolo[1,5-a]pyrimidin-2-amine - CAS:1784789-86-1. (Sunway Pharm Ltd)
  • 6-Bromopyrazolo[1,5-a]pyridine | 1264193-11-4. (MilliporeSigma)
  • Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs.
  • Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modific

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 6-Bromopyrazolo[1,5-a]pyridin-2-amine Synthesis

Welcome to the Technical Support Center for the synthesis of 6-Bromopyrazolo[1,5-a]pyridin-2-amine . This guide is designed for researchers and drug development professionals who are experiencing yield bottlenecks, impur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 6-Bromopyrazolo[1,5-a]pyridin-2-amine . This guide is designed for researchers and drug development professionals who are experiencing yield bottlenecks, impurity issues, or reproducibility challenges during the N-amination and cyclization of substituted pyridines.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we analyze the causality behind reaction failures and provide self-validating methodologies to ensure high-fidelity synthesis.

Core Workflow & Mechanistic Pathway

The most efficient route to 6-bromopyrazolo[1,5-a]pyridin-2-amine involves the N-amination of 2-(5-bromopyridin-2-yl)acetonitrile, followed by a base-promoted intramolecular cyclization[1]. The critical challenge in this workflow is overcoming the electron-withdrawing nature of the 5-bromo substituent, which significantly reduces the nucleophilicity of the pyridine nitrogen[2].

G A 2-(5-Bromopyridin-2-yl)acetonitrile B N-Amination (DPH, DCM, 0°C to RT) A->B Add Aminating Agent C N-Aminopyridinium Salt Intermediate B->C Stir 12h (Precipitation) D Base-Promoted Cyclization (K2CO3, DMF) C->D Add Base (Deprotonation) E 6-Bromopyrazolo[1,5-a]pyridin-2-amine D->E Intramolecular Cyclization

Synthesis workflow for 6-bromopyrazolo[1,5-a]pyridin-2-amine via N-amination and cyclization.

Troubleshooting Guides & FAQs

Q1: Why is the yield of my N-aminopyridinium intermediate consistently below 40%?

The Causality: The 5-bromo group exerts a strong inductive electron-withdrawing effect, making the pyridine nitrogen a poor nucleophile. If you are using O-(mesitylsulfonyl)hydroxylamine (MSH) as your aminating agent, its rapid thermal degradation at room temperature often outpaces the slow amination of the deactivated pyridine ring. The Solution: Switch your aminating agent to O-(2,4-dinitrophenyl)hydroxylamine (DPH) . DPH is significantly more shelf-stable and provides superior electrophilic amination efficiency for electron-deficient pyridines[3].

Q2: During the final cyclization step, I observe incomplete conversion and dark, tarry byproducts. How can I optimize this?

The Causality: The cyclization requires the deprotonation of the highly acidic -CH2- group adjacent to the nitrile to form an ylide. The N-amino group then attacks the nitrile carbon, followed by tautomerization to yield the 2-amino group. If your solvent is wet, the nitrile undergoes competing hydrolysis to form an amide. If the base is too strong (e.g., NaH or KOtBu), oxidative degradation of the ylide leads to polymerization (tar). The Solution: Use finely milled, anhydrous Potassium Carbonate ( K2​CO3​ ) in strictly anhydrous DMF. The mild carbonate base is perfectly tuned to deprotonate the methylene carbon without triggering side reactions.

Q3: I am losing a significant amount of product during silica gel chromatography. What is causing this?

The Causality: The newly formed 2-amino group on the pyrazolo[1,5-a]pyridine core is highly polar and capable of strong hydrogen bonding with the acidic silanol groups on standard silica gel, leading to severe streaking and irreversible adsorption. The Solution: Pre-treat your silica column with 1-2% Triethylamine ( Et3​N ) in your starting mobile phase to neutralize the acidic silanol sites. Alternatively, isolate the product by precipitating it as a hydrochloride salt directly from the organic extract using 2M HCl in diethyl ether.

Quantitative Data: Aminating Agent Comparison

To maximize your yield in the bottleneck N-amination step, refer to the following performance metrics when selecting your reagent for 5-bromopyridine derivatives:

Aminating AgentShelf Stability (25°C)Relative Amination RateExpected Yield (%)Safety / Handling Profile
MSH Low (< 2 hours)Moderate35 - 50%High Risk (Explosive when dry)
DPH High (> 6 months at 4°C)High75 - 85%Moderate Risk (Handle with care)
HOSA ModerateLow< 20%Low Risk

Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in validation checkpoints to ensure the reaction is proceeding correctly before you move to the next stage.

Step 1: N-Amination using DPH
  • Setup: Dissolve 2-(5-bromopyridin-2-yl)acetonitrile (1.0 eq) in anhydrous Dichloromethane (DCM) under an argon atmosphere. Cool the flask to 0 °C.

  • Addition: Add O-(2,4-dinitrophenyl)hydroxylamine (DPH) (1.2 eq) portion-wise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Self-Validation Checkpoint: The N-aminopyridinium salt is highly polar and insoluble in DCM. Validation: A distinct, dense precipitate must form. Spot the supernatant on a TLC plate (DCM:MeOH 9:1); the UV-active starting material spot should be completely absent.

  • Isolation: Filter the precipitate under vacuum, wash with cold DCM, and dry under high vacuum.

Step 2: Base-Promoted Cyclization
  • Setup: Suspend the isolated N-aminopyridinium salt in anhydrous DMF (0.2 M concentration).

  • Activation: Add finely milled, oven-dried K2​CO3​ (2.0 eq). Stir the suspension at room temperature for 4 to 6 hours.

  • Self-Validation Checkpoint: As the ylide forms and cyclizes, the heterogeneous suspension will transition into a homogenous, deep yellow/amber solution. Validation: Analyze an aliquot via LC-MS. You should observe a dominant peak at [M+H]+=212/214 (characteristic 1:1 bromine isotope pattern), with no +18 mass peaks (which would indicate unwanted nitrile hydrolysis).

  • Workup: Quench the reaction by pouring it into ice water. Extract with Ethyl Acetate ( ). Wash the combined organic layers extensively with brine ( ) to remove residual DMF. Dry over Na2​SO4​ and concentrate in vacuo.

References

  • Highly Efficient Synthesis of O-(2,4-Dinitrophenyl)hydroxylamine.
  • N-Amino Pyridinium Salts in Organic Synthesis Source: PMC - NIH URL
  • Source: World Journal of Pharmacy and Pharmaceutical Sciences (WJPPS)

Sources

Optimization

Technical Support Center: Troubleshooting 6-Bromopyrazolo[1,5-a]pyridin-2-amine Solubility

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with 6-Bromopyrazolo[1,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with 6-Bromopyrazolo[1,5-a]pyridin-2-amine (CAS: 1391821-41-2) [1],.

This guide is structured in a targeted question-and-answer format to provide researchers and drug development professionals with field-proven, mechanistically grounded solutions for in vitro and in vivo workflows.

Part 1: Mechanistic Root Cause Analysis

Q: Why is 6-Bromopyrazolo[1,5-a]pyridin-2-amine so difficult to dissolve in aqueous media? A: The resistance to aqueous solvation in this molecule stems from three compounding structural factors:

  • High Crystal Lattice Energy ( π−π Stacking): The pyrazolo[1,5-a]pyridine core is a planar, fused bicyclic heterocycle—a privileged scaffold in kinase inhibitor discovery[2],[3]. This planarity promotes intense intermolecular π−π stacking in the solid state, requiring significant energy to break the crystal lattice.

  • Halogen-Driven Hydrophobicity: The addition of the bromine atom at the 6-position drastically increases the molecule's partition coefficient (LogP). Bromine acts as a highly lipophilic sink, driving the molecule to aggregate and exclude water.

  • Weak Basicity of the 2-Amine: While primary amines typically offer excellent hydrogen bonding and salt-formation capabilities, the lone pair on the 2-amine of this compound is partially delocalized into the electron-deficient, brominated aromatic system. This significantly lowers its pKa, meaning it remains unprotonated (and thus uncharged and insoluble) at physiological pH (7.4)[2].

Part 2: Quantitative Data & Solvent Compatibility

Q: What are the expected solubility limits across different solvents for this compound? A: To optimize your assay design, refer to the following empirical solubility thresholds.

Solvent / MediumSolubility ProfileRecommended Max ConcentrationMechanistic Note
DMSO (100%) Excellent 50 mMHigh dielectric constant disrupts π−π stacking; optimal for master stocks.
DMF (100%) Excellent 50 mMAlternative aprotic solvent; slightly harder to evaporate than DMSO.
Ethanol (100%) Moderate~5 - 10 mMHydrogen bonding aids solvation, but lacks the polarity to fully overcome lattice energy.
Water (pH 7.4) Poor< 10 μ MHigh lipophilicity (6-bromo) causes rapid hydrophobic aggregation.
Buffer + 0.1% Tween-20 Fair~50 - 100 μ MMicellar encapsulation shields the hydrophobic core from bulk water.
HCl Salt in Water Good> 1 mMIon-dipole interactions overcome hydrophobic effects, improving solubility up to 1000x[2].

Part 3: Troubleshooting Workflow & Visual Logic

SolubilityTroubleshooting Start Solubility Issue: 6-Bromopyrazolo[1,5-a]pyridin-2-amine Phase1 Phase 1: Stock Prep Start->Phase1 Phase2 Phase 2: Aqueous Assay Start->Phase2 Phase3 Phase 3: In Vivo Dosing Start->Phase3 Action1 Use 100% DMSO or DMF + Bath Sonication (37°C) Phase1->Action1 Decision2 Precipitation upon buffer dilution? Phase2->Decision2 Decision3 Need high aqueous concentration? Phase3->Decision3 Action2A Step-wise dilution with 0.1% Tween-20 / BSA Decision2->Action2A Biochemical Action2B Use Co-solvent System (e.g., 5% PEG400) Decision2->Action2B Cell-Based Action3A Generate HCl Salt via 2-Amine protonation Decision3->Action3A Salt Tolerated Action3B Formulate with 20% HP-β-Cyclodextrin Decision3->Action3B Neutral pH Req.

Troubleshooting workflow for 6-Bromopyrazolo[1,5-a]pyridin-2-amine solubility.

Part 4: Experimental Protocols

Q: How do I prepare a stable high-concentration master stock without degradation? A: Protocol A - Preparation of 10 mM Master Stock (In Vitro Assays)

  • Weighing: Accurately weigh the required mass of the free base compound (MW: 212.05 g/mol ).

  • Solvent Addition: Add 100% anhydrous DMSO.

    • Causality: The high dielectric constant and aprotic nature of DMSO are strictly required to disrupt the strong π−π stacking of the fused bicyclic core.

  • Agitation: Vortex vigorously for 30 seconds.

  • Thermal-Acoustic Activation: Sonicate the vial in a water bath at 37°C for 5-10 minutes.

    • Causality: Acoustic cavitation combined with mild thermal energy overcomes the initial enthalpy of dissolution, breaking the crystal lattice energy exacerbated by the heavy 6-bromo substituent.

  • Storage: Aliquot into single-use vials and store at -20°C. Self-validation step: Before use, visually inspect thawed aliquots against a dark background to ensure no micro-crystals have reformed.

Q: How do I prevent the compound from "crashing out" when diluted into my biochemical assay buffer? A: Protocol B - Aqueous Media Dilution

  • Buffer Preparation: Prepare your assay buffer (e.g., HEPES, PBS) and supplement it with 0.05% - 0.1% Tween-20 or 0.1% BSA.

    • Causality: Surfactants or carrier proteins create hydrophobic pockets (micelles/binding sites) that shield the lipophilic bromo-aromatic system from the bulk aqueous phase, maintaining the compound in a monomeric state.

  • Temperature Matching: Pre-warm the buffer to 37°C.

  • Step-Wise Dilution: Add the DMSO stock dropwise directly into the center of the buffer tube while continuously vortexing.

    • Causality: Rapid mechanical dispersion prevents localized zones of high compound concentration. A sudden drop in the local dielectric constant is the primary trigger for nucleation and precipitation.

  • Limit Solvent: Ensure the final DMSO concentration remains 1% to prevent assay interference.

Q: How can I chemically modify the formulation for high-concentration in vivo dosing? A: Protocol C - Hydrochloride Salt Formation

  • Dissolution: Dissolve the free base compound in a minimal volume of a dry organic solvent (e.g., dichloromethane or diethyl ether).

  • Acidification: Slowly add 1.1 equivalents of ethereal HCl (e.g., 2M HCl in diethyl ether) under continuous stirring at 0°C.

    • Causality: Because the 2-amine is weakly basic due to conjugation with the electron-withdrawing core, a strong acid is required to force protonation.

  • Precipitation: Stir for 1 hour. The hydrochloride salt will precipitate out of the organic phase as an off-white solid.

  • Recovery: Filter, wash with cold ether, and dry under vacuum.

    • Causality: The resulting salt relies on powerful ion-dipole interactions with water, significantly lowering the melting point and enhancing aqueous solubility by up to 1000x compared to the free base[2].

Part 5: Frequently Asked Questions (FAQs)

Q: Why does my compound precipitate immediately when added to cell culture media? A: Cell culture media is a highly aqueous environment. The sudden shift from a 100% DMSO stock to an aqueous environment causes an immediate drop in solubility for lipophilic compounds. The 6-bromo group heavily drives this hydrophobicity. To fix this, pre-dilute your stock in a co-solvent like PEG400 before adding it to the media, or ensure your media contains sufficient serum (e.g., 10% FBS), which provides albumin to act as a hydrophobic carrier protein.

Q: Can I use heating to force the compound into solution for my assay? A: No. While gentle heating (up to 40°C) is effective for making the initial DMSO stock, heating an aqueous buffer to force dissolution is a temporary and dangerous fix. Once the assay cools to room temperature or 37°C inside the incubator, the solution becomes supersaturated. The compound will inevitably nucleate and precipitate, leading to erratic, non-reproducible assay readouts. Always rely on surfactants, co-solvents, or salt formation rather than temperature manipulation.

Q: Is the 2-amine group reactive, and does it affect solubility? A: The primary amine at the 2-position provides theoretical hydrogen bond donor capabilities. However, because it is attached to a conjugated pyrazolo[1,5-a]pyridine ring, its lone pair is heavily delocalized. This makes it a poor hydrogen bond acceptor and a weak base. Forming a salt (as detailed in Protocol C) forces a positive charge onto the molecule, drastically improving hydration and unlocking its solubility potential[2].

References

  • Title: Novel Pyrazolo[1,5-a]pyridines with Improved Aqueous Solubility as p110α-Selective PI3 Kinase Inhibitors | Request PDF - ResearchGate Source: ResearchGate URL
  • Title: 6-bromopyrazolo[1,5-a]pyridin-2-amine — Chemical Substance Information - NextSDS Source: NextSDS URL
  • Title: 6-Bromopyrazolo[1,5-a]pyridin-2-amine - Sigma-Aldrich Source: Sigma-Aldrich URL
  • Title: Bicyclic Pyridines Containing Ring-junction Nitrogen in Drug Discovery - PharmaBlock Source: PharmaBlock URL

Sources

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling for 6-Bromopyrazolo[1,5-a]pyridin-2-amine

Welcome to the Technical Support Center for the functionalization of 6-Bromopyrazolo[1,5-a]pyridin-2-amine . This bicyclic heteroaromatic scaffold is a privileged pharmacophore in drug discovery, particularly for designi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of 6-Bromopyrazolo[1,5-a]pyridin-2-amine . This bicyclic heteroaromatic scaffold is a privileged pharmacophore in drug discovery, particularly for designing kinase inhibitors. However, performing palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) on this substrate presents significant chemoselectivity and catalyst poisoning challenges due to the presence of the free primary amine at the 2-position.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to optimize your reaction yields.

Section 1: Troubleshooting Guide & FAQs

Q1: My Suzuki-Miyaura coupling stalls at <10% conversion. What is causing the reaction to fail? A: The primary culprit is catalyst poisoning by the free 2-amine group. Primary amines possess lone pairs that strongly coordinate to the electrophilic Palladium(II) intermediate formed immediately after oxidative addition. This coordination creates a stable, off-cycle Pd-amine complex that prevents the transmetalation step with the boronic acid. Furthermore, in the presence of a base, the amine can undergo deprotonation, leading to competitive C-N bond formation (Buchwald-Hartwig amination) or irreversible catalyst sequestration[1].

Q2: How can I prevent catalyst poisoning without adding a protection/deprotection step? A: If you must proceed with the unprotected amine, you must use highly sterically hindered, electron-rich phosphine ligands. Ligands such as XPhos or CataCXium A (di-adamantylalkylphosphine) create a bulky coordination sphere around the palladium center. This steric bulk physically blocks the relatively small, nucleophilic amine from coordinating to the metal, while still allowing the planar arylboronic acid to undergo transmetalation[2]. Using a pre-formed palladacycle precatalyst (e.g., XPhos Pd G3) ensures rapid generation of the active monoligated Pd(0) species, outcompeting amine coordination.

Q3: I am observing significant amounts of the hydrodebrominated byproduct. How do I minimize this? A: Hydrodebromination (protodehalogenation) occurs when the Pd(II)-aryl intermediate undergoes β-hydride elimination (often from alkoxide bases or solvent) or protonation before transmetalation can occur. To mitigate this:

  • Switch the base: Avoid alkoxide bases (e.g., NaOtBu). Use mild, inorganic bases like K 3​ PO 4​ or Na 2​ CO 3​ .

  • Optimize the catalyst: Employing a tandem catalyst system like XPhos Pd G2/XPhos has been shown to significantly suppress debromination in related bromopyrazolo-heterocycles[3].

  • Water content: Ensure the biphasic solvent ratio (e.g., 1,4-Dioxane:H 2​ O at 4:1) is precise; excessive water can exacerbate protodehalogenation.

Q4: When should I opt for N-protection, and which protecting group is best? A: If steric ligand optimization still yields <50% product, or if your boronic acid is highly sterically hindered, N-protection is mandatory. The Boc (tert-butyloxycarbonyl) or Acetyl (Ac) groups are highly recommended. They withdraw electron density from the nitrogen, drastically reducing its nucleophilicity and eliminating its ability to poison the palladium catalyst[1].

Section 2: Quantitative Optimization Data

The following table synthesizes quantitative optimization data for the Suzuki-Miyaura cross-coupling of 6-Bromopyrazolo[1,5-a]pyridin-2-amine with phenylboronic acid (1.2 equiv) at 90 °C for 12 hours.

EntrySubstrate StateCatalyst / LigandBaseSolvent SystemYield (%)Primary Issue Observed
1Free AminePd(PPh 3​ ) 4​ K 2​ CO 3​ 1,4-Dioxane/H 2​ O (4:1)< 10%Severe catalyst poisoning
2Free AminePd(dppf)Cl 2​ K 2​ CO 3​ 1,4-Dioxane/H 2​ O (4:1)25%Sluggish transmetalation
3Free AmineXPhos Pd G3K 3​ PO 4​ 1,4-Dioxane/H 2​ O (4:1)78%Minor debromination
4Free AmineCataCXium A Pd G3K 3​ PO 4​ Toluene/H 2​ O (4:1)85%Clean conversion
5 N-Boc Protected XPhos Pd G3 K 3​ PO 4​ 1,4-Dioxane/H 2​ O (4:1) 95% Optimal Conditions

Note: Yields are determined by HPLC integration against an internal standard. Entry 5 represents the most robust protocol for scale-up.

Section 3: Standard Operating Procedure (SOP) - Self-Validating Protocol

This protocol describes the optimal workflow utilizing an N-Boc protection strategy to ensure >90% yields and self-validating checkpoints.

Phase 1: N-Boc Protection
  • Reagents: Dissolve 6-Bromopyrazolo[1,5-a]pyridin-2-amine (1.0 equiv) in anhydrous THF (0.2 M).

  • Reaction: Add Di-tert-butyl dicarbonate (Boc 2​ O, 1.1 equiv) and a catalytic amount of DMAP (0.1 equiv). Stir at room temperature for 4 hours.

  • Self-Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 3:1). The starting material (highly polar, UV active) should completely disappear, replaced by a higher Rf​ spot. If starting material persists, add 0.2 equiv Boc 2​ O.

  • Isolation: Concentrate and filter through a short silica pad to afford the N-Boc protected intermediate.

Phase 2: Suzuki-Miyaura Cross-Coupling
  • Setup: In an oven-dried Schlenk tube, combine the N-Boc protected intermediate (1.0 equiv), Arylboronic acid (1.5 equiv), and K 3​ PO 4​ (3.0 equiv).

  • Catalyst Addition: Add XPhos Pd G3 (5 mol%).

  • Degassing: Evacuate and backfill the tube with Argon (3 cycles).

  • Solvent: Add degassed 1,4-Dioxane and H 2​ O (4:1 ratio, 0.1 M final concentration).

  • Heating: Seal the tube and heat at 90 °C for 12 hours.

  • Self-Validation Checkpoint: Perform LC-MS analysis. The mass spectrum must show the desired product mass [M+H] + without the bromine isotope pattern. The absence of the [M-Br+H] + peak confirms that hydrodebromination was successfully suppressed.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO 4​ , and purify via flash chromatography.

Phase 3: Deprotection
  • Treat the coupled product with TFA/DCM (1:4) at room temperature for 2 hours to quantitatively reveal the free amine.

Section 4: Mechanistic Workflows & Visualizations

The following diagrams illustrate the logical decision-making process for troubleshooting and the mechanistic causality behind catalyst poisoning.

OptimizationLogic Start Start: 6-Bromo-2-amino cross-coupling CheckConv Is conversion > 10%? Start->CheckConv Poisoning Likely Pd Poisoning by Free Amine CheckConv->Poisoning No SideRxn Are there side products? CheckConv->SideRxn Yes Protect Apply N-Protection (Boc or Ac) Poisoning->Protect Ligand Use Bulky Ligand (XPhos / CataCXium A) Poisoning->Ligand Success Optimal Yield Achieved Protect->Success Ligand->Success Dehalogenation Hydrodebromination (Reduce Temp/Base) SideRxn->Dehalogenation Yes SideRxn->Success No

Caption: Decision tree for troubleshooting low yields in 6-Bromopyrazolo[1,5-a]pyridin-2-amine couplings.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII Poison Amine Coordination (Off-Cycle Dead End) PdII->Poison Free Amine Interference TransMet Transmetalation (Boronic Acid) PdII->TransMet Bulky Ligand Prevents Poisoning RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Catalyst Product Coupled Product RedElim->Product

Caption: Catalytic cycle highlighting the off-cycle Pd-amine poisoning pathway and its prevention.

References

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one Source: RSC Publishing URL:[Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities Source: MDPI URL:[Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters Source: RSC Publishing URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity Guide: 6-Bromopyrazolo[1,5-a]pyridin-2-amine Derivatives in Kinase &amp; Protease Inhibition

Executive Summary: The Privileged Scaffold in Drug Discovery In modern structure-based drug design, the 6-bromopyrazolo[1,5-a]pyridin-2-amine scaffold has emerged as a highly versatile, privileged core. Functioning as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Privileged Scaffold in Drug Discovery

In modern structure-based drug design, the 6-bromopyrazolo[1,5-a]pyridin-2-amine scaffold has emerged as a highly versatile, privileged core. Functioning as a bioisostere for indoles and azaindoles, the pyrazolo[1,5-a]pyridine bicyclic system effectively mimics the adenine ring of ATP, allowing it to anchor deeply within kinase hinge regions.

What makes this specific building block exceptionally valuable are its two orthogonal vectors for synthetic functionalization:

  • The 2-Amine Group: Serves as a primary synthetic handle for installing electrophilic warheads (e.g., acrylamides) to target specific cysteine residues for covalent inhibition, or as a hydrogen bond donor to interact with hinge backbone carbonyls.

  • The 6-Bromo Group: Provides an ideal leaving group for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura couplings), enabling rapid structural diversification to probe deep hydrophobic pockets for target selectivity.

This guide objectively compares the bioactivity, target specificity, and experimental validation of three distinct therapeutic derivatives synthesized from this core, targeting Mutant EGFR , Salt Inducible Kinases (SIKs) , and the MALT1 Protease .

ScaffoldLogic Core 6-Bromopyrazolo[1,5-a] pyridin-2-amine Core Vector1 2-Amine Functionalization (Electrophilic Warheads) Core->Vector1 Acrylation Vector2 6-Bromo Substitution (Suzuki Coupling) Core->Vector2 Arylation Target1 Mutant EGFR (C775) Covalent Inhibition Vector1->Target1 Targets Cys775 Target2 SIK1/2/3 ATP-Competitive Inhibition Vector2->Target2 Hydrophobic Pocket Target3 MALT1 Protease Allosteric Modulation Vector2->Target3 Scaffold Extension

Diagram 1: Divergent functionalization logic of the 6-bromopyrazolo[1,5-a]pyridin-2-amine core.

Comparative Bioactivity Profile

The following table summarizes the quantitative performance data of three distinct derivatives originating from the 6-bromopyrazolo[1,5-a]pyridin-2-amine scaffold.

Derivative ClassPrimary TargetScaffold ModificationMechanism of ActionBiochemical IC₅₀Cellular Efficacy (Model)
Derivative A [1]Mutant EGFR (L858R/T790M/C797S)2-Acrylamide additionIrreversible Covalent (Cys775)< 10 nM< 100 nM (Ba/F3 engineered)
Derivative B [2]SIK1 / SIK2 / SIK36-Aryl/Heteroaryl substitutionReversible ATP-Competitive15 - 50 nM< 500 nM (Primary Macrophages)
Derivative C [3]MALT1 Protease6-Urea/Cyclic substitutionAllosteric Protease Inhibition~ 120 nM< 1 μM (Jurkat T-cells)

Mechanistic Analysis & Structural Rationale

Overcoming Osimertinib Resistance: Covalent Targeting of EGFR C775

Third-generation EGFR inhibitors like Osimertinib rely on covalent bond formation with the Cys797 residue in the ATP-binding pocket. However, clinical resistance frequently emerges via the C797S mutation , which removes the reactive thiol group, rendering the drug ineffective [1].

Researchers utilized the 6-bromopyrazolo[1,5-a]pyridin-2-amine core to bypass this resistance. By reacting the 2-amine with acryloyl chloride, they generated an acrylamide warhead oriented specifically toward a novel, previously unexploited cysteine—Cys775 . The pyrazolo-pyridine core anchors the molecule in the hinge region, while the precise vector of the 2-position directs the acrylamide to covalently modify C775. This allows the derivative to maintain sub-micromolar potency against the triple-mutant EGFR (L858R/T790M/C797S) independent of intracellular ATP concentrations [1].

Achieving Isoform Selectivity: SIK Inhibition for IBD

Salt Inducible Kinases (SIKs) are key regulators of pro-inflammatory cytokines, making them prime targets for Inflammatory Bowel Disease (IBD) [2]. The challenge with SIK inhibitors is achieving selectivity over the broader CAMK kinase family. Here, the 6-bromo position of the scaffold is critical. Through Suzuki coupling, bulky, carefully tailored heterocyclic groups are appended to the 6-position. These extensions probe the unique hydrophobic sub-pockets of SIK1/2/3, driving high binding affinity and excluding off-target kinases that lack this specific pocket volume [2].

Experimental Validation Protocols

To ensure scientific integrity, the bioactivity of these derivatives must be validated through orthogonal, self-validating assay systems. Below are the standard protocols used to benchmark the EGFR-targeting derivatives.

Protocol 1: TR-FRET Kinase Activity Assay (Biochemical Validation)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to measure the phosphorylation of a substrate peptide. This assay is self-validating: the use of Europium (Eu) provides a long emission half-life, allowing the detector to wait out short-lived background autofluorescence, drastically improving the signal-to-noise ratio.

Materials:

  • Recombinant EGFR (Wild-type, Double Mutant, or Triple Mutant)

  • ULight-labeled JAK1 substrate peptide (PerkinElmer)

  • Eu-W1024-labeled anti-phosphotyrosine PT66 antibody

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM MnCl₂, 1 mM DTT, 0.015% Brij-35.

Step-by-Step Workflow:

  • Preparation: Dispense 5 μL of the derivative (serial dilutions in 5% DMSO) into a 384-well plate. Control: Include DMSO-only wells (0% inhibition) and EDTA-quenched wells (100% inhibition) to calculate the Z'-factor for assay robustness.

  • Enzyme Incubation: Add 2.5 μL of recombinant EGFR (final concentration 0.25 - 0.5 nM). Incubate for 15 minutes at 23°C to allow covalent bond formation (for Derivative A).

  • Reaction Initiation: Add 2.5 μL of a mixture containing ATP (1 μM to 10 μM depending on the mutant's Km) and 50 nM ULight-JAK1 peptide.

  • Kinase Reaction: Seal the plate and incubate for 90 minutes at 23°C.

  • Termination & Detection: Stop the reaction by adding 10 μL of 25 mM EDTA containing the Eu-anti-pTyr antibody. Incubate for 60 minutes.

  • Readout: Measure TR-FRET emission at 665 nm (acceptor) and 615 nm (donor). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

TRFRET Step1 Incubate Kinase + Compound Step2 Add ATP & ULight-Peptide Step1->Step2 Step3 Kinase Reaction (90 min, 23°C) Step2->Step3 Step4 Add EDTA & Eu-anti-pTyr Step3->Step4 Step5 Measure TR-FRET (665nm/615nm) Step4->Step5

Diagram 2: Step-by-step workflow of the TR-FRET biochemical kinase assay.

Protocol 2: Ba/F3 Engineered Cell Viability Assay (Cellular Efficacy)

Biochemical potency does not guarantee cellular efficacy due to membrane permeability and intracellular ATP competition. The Ba/F3 cell line (a murine IL-3 dependent pro-B cell line) is used to establish causality. When Ba/F3 cells are transfected with mutant EGFR, they become "addicted" to EGFR signaling for survival, allowing researchers to isolate the compound's on-target cellular effect without the noise of complex human cancer genetic backgrounds.

Step-by-Step Workflow:

  • Cell Seeding: Seed Ba/F3 cells expressing EGFR L858R/T790M/C797S at 2,000 cells/well in a 96-well plate in RPMI-1640 medium (without IL-3) supplemented with 10% FBS.

  • Compound Treatment: Treat cells with a 10-point concentration gradient of the derivative (0.1 nM to 10 μM).

  • Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Viability Measurement: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega). The luciferase reaction relies on cellular ATP, directly correlating luminescence with the number of metabolically active cells.

  • Analysis: Normalize luminescence to the DMSO vehicle control and calculate the cellular IC₅₀. A loss of activity in a C775A mutant Ba/F3 line definitively proves the covalent mechanism of action [1].

References

  • Kuki, N., Walmsley, D. L., Kanai, K., Takechi, S., Yoshida, M., Murakami, R., ... & Hubbard, R. E. (2023). "A covalent fragment-based strategy targeting a novel cysteine to inhibit activity of mutant EGFR kinase." RSC Medicinal Chemistry, 14(12), 2731-2737.[Link]

  • Bacani, G. M., Chai, W., Chung, D. M., & Goldberg, S. D. (2022). "Small molecule inhibitors of salt inducible kinases." WIPO (PCT), WO2022165529A1.
  • "Cyclic compounds and methods of using same." (2021). WIPO (PCT), WO2021134004A1.
Comparative

A Comparative Spectroscopic Guide to the Characterization of 6-Bromopyrazolo[1,5-a]pyridin-2-amine

This guide provides a detailed framework for the spectroscopic characterization and validation of 6-Bromopyrazolo[1,5-a]pyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Give...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed framework for the spectroscopic characterization and validation of 6-Bromopyrazolo[1,5-a]pyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Given the limited availability of published experimental spectra for this specific molecule[1], this document establishes a robust analytical approach through a comparative analysis with structurally related analogs. By understanding the spectroscopic signatures of similar compounds, researchers can effectively predict, interpret, and validate the identity and purity of newly synthesized 6-Bromopyrazolo[1,5-a]pyridin-2-amine.

The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets, exhibiting antitumor, antiviral, and anti-inflammatory activities[2][3]. The introduction of a bromine atom and an amine group at specific positions on the pyrazolo[1,5-a]pyridine core can significantly influence its physicochemical properties and biological activity. Therefore, unambiguous structural confirmation through a combination of spectroscopic techniques is a critical step in its research and development.

This guide will delve into the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, drawing parallels with the known spectral data of 6-Bromopyrazolo[1,5-a]pyridine and other relevant derivatives.

Molecular Structure and Predicted Properties

A foundational step in the characterization of any novel compound is the thorough analysis of its molecular structure and the prediction of its fundamental physicochemical properties. 6-Bromopyrazolo[1,5-a]pyridin-2-amine (CAS: 1391821-41-2) possesses a fused heterocyclic ring system with a bromine substituent on the pyridine ring and an amine group on the pyrazole ring[4][5][6].

PropertyValueSource
Molecular Formula C₇H₆BrN₃[4]
Molecular Weight 212.05 g/mol [4]
Monoisotopic Mass 210.9745 Da[1]
Predicted XlogP 1.4[1]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 3[4]

These properties provide a baseline for the expected behavior of the molecule in various analytical techniques. For instance, the presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will be a key signature in mass spectrometry. The amine group is expected to show distinct signals in both NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Comparative Approach

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of ¹H and ¹³C NMR spectra allows for the determination of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The Influence of the Amino Group

To predict the ¹H NMR spectrum of 6-Bromopyrazolo[1,5-a]pyridin-2-amine, we can start by examining the spectrum of its parent compound, 6-Bromopyrazolo[1,5-a]pyridine[7][8]. The introduction of the -NH₂ group at the C2 position is expected to cause significant changes in the chemical shifts of the neighboring protons due to its electron-donating nature.

Table 1: Comparative ¹H NMR Data (Predicted vs. Known)

Proton6-Bromopyrazolo[1,5-a]pyridine (Known Shifts, δ ppm)[7]6-Bromopyrazolo[1,5-a]pyridin-2-amine (Predicted Shifts, δ ppm)Rationale for Predicted Shift
H3 ~6.5~5.8 - 6.0Strong shielding effect from the adjacent -NH₂ group.
H5 ~7.4~7.2 - 7.4Minor shielding effect from the distant -NH₂ group.
H7 ~8.4~8.2 - 8.3Minor shielding effect.
-NH₂ N/A~5.0 - 6.0 (broad singlet)Expected chemical shift for an aromatic amine, often broad due to quadrupole effects and exchange.

The most notable predicted change is the significant upfield shift of the H3 proton, directly adjacent to the newly introduced amine group. The protons on the pyridine ring (H5 and H7) are expected to be less affected. A broad singlet corresponding to the two amine protons should also be observable.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Similarly, the ¹³C NMR spectrum will provide crucial information about the carbon environment. The electron-donating amine group will strongly shield the carbon atom to which it is attached (C2) and will also influence the chemical shifts of other carbons in the heterocyclic system.

Table 2: Comparative ¹³C NMR Data (Predicted vs. Known)

Carbon6-Bromopyrazolo[1,5-a]pyridine (Known Shifts, δ ppm)[7]6-Bromopyrazolo[1,5-a]pyridin-2-amine (Predicted Shifts, δ ppm)Rationale for Predicted Shift
C2 ~130~150 - 155Strong deshielding effect from the directly attached nitrogen of the amine group.
C3 ~95~85 - 90Shielding effect from the ortho -NH₂ group.
C3a ~140~138 - 140Minor shielding effect.
C5 ~120~118 - 120Minor shielding effect.
C6 ~110 (C-Br)~108 - 112 (C-Br)Minimal change expected at the C-Br position.
C7 ~145~143 - 145Minor shielding effect.

The most diagnostic signal in the predicted ¹³C NMR spectrum will be the downfield shift of the C2 carbon, confirming the position of the amine substituent.

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry is indispensable for determining the molecular weight of a compound and for confirming its elemental composition through high-resolution mass spectrometry (HRMS).

For 6-Bromopyrazolo[1,5-a]pyridin-2-amine, the key feature in the mass spectrum will be the isotopic pattern of bromine. The presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of similar intensity.

Table 3: Predicted Mass Spectrometry Data

IonPredicted m/z (⁷⁹Br)Predicted m/z (⁸¹Br)Expected Observation
[M+H]⁺ 211.9818213.9797A pair of peaks with ~1:1 intensity ratio, confirming the presence of one bromine atom.
[M+Na]⁺ 233.9637235.9617Adduct formation is common in ESI-MS.

HRMS analysis should yield a mass measurement with high accuracy, allowing for the unambiguous determination of the molecular formula, C₇H₆BrN₃.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups. For 6-Bromopyrazolo[1,5-a]pyridin-2-amine, the IR spectrum will be dominated by vibrations associated with the amine group and the aromatic rings.

Table 4: Key IR Absorptions (Predicted)

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200 N-H stretchPrimary amine (-NH₂)
1650 - 1580 C=C and C=N stretchAromatic rings
1640 - 1560 N-H bendPrimary amine (-NH₂)
1330 - 1250 C-N stretchAromatic amine
~1100 C-Br stretchBromo-aromatic

The most diagnostic signals will be the characteristic N-H stretching bands of the primary amine in the high-frequency region of the spectrum.

Standard Operating Procedures for Spectroscopic Analysis

To ensure the acquisition of high-quality, reproducible data for the validation of 6-Bromopyrazolo[1,5-a]pyridin-2-amine, the following standardized protocols are recommended.

Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 160 ppm.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon signals (CH, CH₂, CH₃).

  • Data Analysis: Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak. Assign peaks based on chemical shifts, coupling constants, and comparison with the predicted data.

Protocol for Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute to a final concentration of ~10 µg/mL.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.

  • Chromatography:

    • Inject a small volume (e.g., 1-5 µL) onto a C18 reverse-phase column.

    • Use a gradient elution with mobile phases such as water and acetonitrile, both containing 0.1% formic acid to promote ionization.

  • Mass Spectrometry:

    • Acquire data in positive ion mode.

    • Perform a full scan over a mass range of m/z 100-500 to identify the molecular ion.

    • For HRMS, use a high-resolution instrument (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.

  • Data Analysis: Analyze the resulting spectrum for the molecular ion peak and the characteristic [M]⁺/[M+2]⁺ isotopic pattern of bromine.

Protocol for Infrared (IR) Spectroscopy
  • Sample Preparation: If the sample is a solid, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the characterization process.

G cluster_synthesis Compound Synthesis cluster_characterization Spectroscopic Characterization cluster_validation Data Analysis & Validation synthesis Synthesis of 6-Bromopyrazolo [1,5-a]pyridin-2-amine nmr NMR Spectroscopy (¹H, ¹³C, DEPT) synthesis->nmr Acquire Data ms Mass Spectrometry (LC-MS, HRMS) synthesis->ms Acquire Data ir Infrared Spectroscopy (FT-IR) synthesis->ir Acquire Data structure Structural Elucidation nmr->structure Confirm Connectivity purity Purity Assessment nmr->purity ms->structure Confirm MW & Formula ms->purity ir->structure Confirm Functional Groups

Figure 1: Overall workflow for the synthesis and spectroscopic validation of the target compound.

G start Obtain ¹H and ¹³C NMR Spectra q1 Observe ~6 aromatic protons and 1 broad -NH₂ signal? start->q1 q2 Is H3 proton significantly shielded (~5.8-6.0 ppm)? q1->q2 Yes fail Structure Inconsistent Re-evaluate q1->fail No q3 Does ¹³C spectrum show 7 distinct carbons? q2->q3 Yes q2->fail No q4 Is C2 carbon deshielded (~150-155 ppm)? q3->q4 Yes q3->fail No pass Structure Consistent with NMR Data q4->pass Yes q4->fail No

Figure 2: Decision-making flowchart for NMR data interpretation and structural confirmation.

Conclusion and Best Practices

The structural characterization of 6-Bromopyrazolo[1,5-a]pyridin-2-amine relies on a multi-technique spectroscopic approach. While published experimental data is currently scarce, a robust validation can be achieved by comparing acquired data to the predicted values derived from structurally similar compounds. The key spectroscopic signatures to look for are: the upfield shift of the H3 proton in ¹H NMR, the downfield shift of the C2 carbon in ¹³C NMR, the characteristic 1:1 isotopic pattern for bromine in the mass spectrum, and the N-H stretching vibrations in the IR spectrum. By following the standardized protocols outlined in this guide, researchers can confidently confirm the identity and purity of this important heterocyclic compound, ensuring the integrity of their subsequent research.

References

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines. Org. Lett. 2019, 21, 1, 158–162. [Link]

  • PubChemLite. 6-bromopyrazolo[1,5-a]pyridin-2-amine. [Link]

  • SciELO. Highly regioselective synthesis and bromination 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines. [Link]

  • ACS Publications. Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. [Link]

  • NextSDS. 6-bromopyrazolo[1,5-a]pyridin-2-amine — Chemical Substance Information. [Link]

  • Google Patents.
  • ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]

  • European Journal of Chemistry. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. [Link]

  • PubChem. 6-Bromopyrazolo[1,5-a]pyrimidine. [Link]

  • MDPI. 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. [Link]

  • PubChem. FR-180204. [Link]

  • PubChem. 6-Bromopyrazolo(1,5-a)pyridine. [Link]

  • Encyclopedia.pub. Functional Pyrazolo[1,5-a]pyrimidines. [Link]

  • Spectrophotometric determination of 6-aminopenicillanic acid using bromophenol blue and bromothymol blue. Anal. Lett. 1989, 22, 10, 2347-2361.
  • NIST. 2-Aminopyridine. [Link]

  • IAEA. Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). [Link]

Sources

Validation

Validation of 6-Bromopyrazolo[1,5-a]pyridin-2-amine Purity: A Comparative Guide to qNMR vs. Traditional Methods

As a Senior Application Scientist navigating the complexities of early-phase drug development, I frequently encounter the limitations of traditional chromatographic purity assays. When dealing with critical synthetic bui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of early-phase drug development, I frequently encounter the limitations of traditional chromatographic purity assays. When dealing with critical synthetic building blocks like 6-Bromopyrazolo[1,5-a]pyridin-2-amine (CAS: 1391821-41-2)[1], relying solely on relative area-percent data can lead to catastrophic downstream failures.

This guide provides an objective, data-driven comparison between High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) for purity validation. By understanding the causality behind these techniques, researchers can implement self-validating workflows that guarantee metrological traceability and absolute mass fraction accuracy.

The Metrological Shift: Why qNMR?

Historically, the pharmaceutical industry has relied on HPLC-UV coupled with Mass Balance (HPLC + Karl Fischer + Residue on Ignition) to determine the purity of intermediates. However, this approach has a fundamental flaw: it assumes that all impurities possess the same UV extinction coefficient as the active pharmaceutical ingredient (API), and it is blind to UV-transparent contaminants (e.g., inorganic salts, residual aliphatic solvents). Furthermore, HPLC requires a pre-existing, highly pure reference standard of the analyte itself to perform absolute quantification[2].

With the recent revisions to1, regulatory bodies are embracing qNMR as a primary, metrologically traceable method [3]. The principle of qNMR is elegantly simple: the integrated area of an NMR resonance is directly proportional to the molar concentration of the nuclei producing that signal [2]. By co-dissolving the analyte with a certified internal standard (IS), we can determine the absolute mass fraction without needing a reference standard of the analyte.

Comparative Analysis: qNMR vs. HPLC-UV

To objectively evaluate these methodologies, we must compare their fundamental principles, operational requirements, and susceptibility to error.

Table 1: Methodological Comparison for Purity Assessment
ParameterQuantitative NMR (qNMR)HPLC-UV (Area Normalization)Mass Balance (HPLC + KF + ROI)
Fundamental Principle Direct proportionality of nuclear spin to molar concentration.Differential partitioning & UV absorbance.Summation of chromatographic purity and orthogonal assays.
Reference Standard Requires a generic, certified Internal Standard (e.g., Maleic Acid).Requires a compound-specific Primary Reference Standard.Requires a compound-specific Primary Reference Standard.
Accuracy High (Provides absolute mass fraction, % w/w).Variable (Assumes equal UV response factors for impurities).High , but prone to cumulative error from multiple assays.
Assay Time ~15-30 mins per sample.~30-60 mins per sample (excluding extensive method dev.).> 24 hours (requires multiple sequential techniques).
Specificity High (Simultaneous structural confirmation and quantification).High (Excellent separation of structurally similar impurities).Moderate (Relies on chromatographic resolution).

Experimental Workflow: A Self-Validating qNMR Protocol

To accurately quantify 6-Bromopyrazolo[1,5-a]pyridin-2-amine, I utilize a self-validating qNMR protocol. A protocol is only "self-validating" if it contains internal checks that expose hidden errors. In qNMR, this is achieved by integrating multiple, distinct proton signals from the same analyte molecule. If the calculated purity from Signal A diverges from Signal B, it definitively indicates a hidden co-eluting impurity.

Step-by-Step Methodology

Step 1: Internal Standard (IS) Selection The IS must be highly pure (NIST-traceable), soluble in the chosen solvent, and exhibit a chemical shift that does not overlap with the analyte [4]. For 6-Bromopyrazolo[1,5-a]pyridin-2-amine in DMSO-d6, the aromatic protons appear between δ 6.0 – 8.5 ppm. Therefore, Dimethyl sulfone (DMSO2) is selected as the IS, providing a sharp, isolated singlet at δ ~2.98 ppm.

Step 2: High-Precision Gravimetry (The Anchor of Accuracy) qNMR is fundamentally a mass-balance equation solved via spectroscopy. The spectrometer only measures the molar ratio; the conversion to mass fraction (% w/w) relies entirely on the initial weights.

  • Accurately co-weigh ~10.0 mg of 6-Bromopyrazolo[1,5-a]pyridin-2-amine and ~5.0 mg of Dimethyl sulfone into a vial using a calibrated microbalance (readability ≤0.001 mg).

  • Dissolve completely in 0.6 mL of DMSO-d6.

Step 3: Optimized NMR Acquisition ( D1​ Causality) In routine qualitative NMR, a short relaxation delay ( D1​ ) is used to rapidly maximize signal-to-noise. In qNMR, this is a fatal error. Protons relax at different rates. If the next radiofrequency pulse is applied before the slowest-relaxing proton has fully returned to thermal equilibrium, its signal will be artificially attenuated.

  • Determine the longest longitudinal relaxation time ( T1​ ) of the target protons via an inversion-recovery experiment.

  • Set the relaxation delay ( D1​ ) to ≥5×T1​ (typically 30-60 seconds) to ensure >99.3% magnetization recovery.

  • Acquire 16-64 transients using a 90° excitation pulse.

Step 4: Data Processing & Calculation Apply a 0.3 Hz exponential line broadening, zero-fill to 256K points, and perform meticulous manual phase and 5th-order polynomial baseline correction [5]. Calculate the absolute purity ( Px​ ) using the following equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, and P = Purity).

G A Analyte: 6-Bromopyrazolo[1,5-a]pyridin-2-amine (Unknown Purity) B Internal Standard (IS) (Dimethyl Sulfone, Certified Purity) C High-Precision Co-Gravimetry (Microbalance) D Dissolution in DMSO-d6 & Homogenization C->D E 1H-qNMR Acquisition (90° Pulse, D1 > 5*T1) D->E F Spectral Processing (Phase/Baseline Correction) E->F G Absolute Mass Fraction Calculation (Self-Validating Purity) F->G AB AB AB->C

Figure 1: Metrologically traceable qNMR workflow for absolute purity determination.

Experimental Data: Exposing the Chromatographic Illusion

To demonstrate the critical difference between relative and absolute purity, we analyzed three distinct batches of 6-Bromopyrazolo[1,5-a]pyridin-2-amine using both HPLC-UV (Area %) and our self-validating qNMR protocol (% w/w).

Table 2: Simulated Batch Analysis (HPLC vs. qNMR)
Batch IDHPLC-UV Purity (Area %)qNMR Absolute Purity (% w/w) Δ (HPLC - qNMR)Root Cause of Discrepancy
BP-001 99.2%97.8%+1.4%Presence of UV-transparent inorganic salts from synthesis.
BP-002 98.5%98.1%+0.4%High-quality batch; impurities share similar UV response factors.
BP-003 99.8%94.5%+5.3% Severe contamination with residual aliphatic solvents (e.g., Hexane, EtOAc) invisible to UV detection.

Data Interpretation & Causality: Batch BP-003 perfectly illustrates the danger of relying solely on HPLC-UV for early-phase intermediates. The chromatogram showed a pristine, single peak at 99.8% area normalization. However, the qNMR spectrum immediately revealed massive aliphatic solvent peaks in the δ 0.8 - 2.0 ppm region. Because qNMR detects all protons proportionally, it accurately quantified the true mass fraction of the API at 94.5%. If Batch BP-003 had been used in a stoichiometric downstream coupling reaction based on the HPLC data, the reaction would have been under-charged by over 5%, leading to poor yields and altered impurity profiles.

Conclusion

While HPLC-UV remains an indispensable tool for separating complex impurity profiles and routine quality control, it is fundamentally a relative technique. For the absolute purity validation of critical intermediates like 6-Bromopyrazolo[1,5-a]pyridin-2-amine, qNMR provides unparalleled metrological traceability. By implementing a self-validating qNMR workflow—anchored by precise gravimetry, optimized relaxation delays, and dual-signal integration—researchers can eliminate the "chromatographic illusion" and ensure robust, reproducible drug development.

References

  • "Stimuli Article (qNMR) - US Pharmacopeia (USP)" - USP. Available at:[Link]

  • "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results" - ResolveMass Laboratories. Available at:[Link]

  • "Purity by Absolute qNMR Instructions" - ACS. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Safe Handling and Disposal of 6-Bromopyrazolo[1,5-a]pyridin-2-amine

As a vital building block in pharmaceutical research and drug development, 6-Bromopyrazolo[1,5-a]pyridin-2-amine (CAS: 1391821-41-2) is frequently utilized in the synthesis of complex heterocyclic therapeutics. However,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a vital building block in pharmaceutical research and drug development, 6-Bromopyrazolo[1,5-a]pyridin-2-amine (CAS: 1391821-41-2) is frequently utilized in the synthesis of complex heterocyclic therapeutics. However, its chemical structure—specifically the presence of a covalently bonded bromine atom—dictates strict protocols for its end-of-life management.

This guide provides drug development professionals and safety officers with a self-validating, causality-driven framework for the proper disposal and spill management of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Hazard Profiling: The Causality Behind the Protocol

Before executing any disposal protocol, it is critical to understand why specific containment and destruction methods are required. 6-Bromopyrazolo[1,5-a]pyridin-2-amine is classified as a hazardous substance. Its primary risks stem from acute toxicity and irritant properties [1].

The table below summarizes the quantitative and qualitative hazard data that directly informs our disposal methodology:

Property / Hazard ClassSpecification / GHS CodeOperational Implication for Disposal
Physical State Solid (Powder/Crystals)Prone to aerosolization. Requires dust-minimizing transfer methods.
Acute Toxicity Acute Tox. 4 (H302, H312, H332)Harmful if swallowed, in contact with skin, or inhaled. Mandates rigorous PPE (nitrile gloves, lab coat, safety goggles) during waste handling [1].
Irritation Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)Direct contact must be avoided. Contaminated solid waste (e.g., wipes) must be sealed immediately[1].
Specific Target Organ STOT SE 3 (H335/H336)May cause respiratory irritation. Waste consolidation must occur inside a certified chemical fume hood [1].
Chemical Composition C₇H₆BrN₃ (Contains Bromine)Critical: Must be segregated as Halogenated Waste . Improper incineration can lead to the formation of toxic brominated dioxins and furans [2].

Standard Operating Procedure: Step-by-Step Disposal

The disposal of 6-Bromopyrazolo[1,5-a]pyridin-2-amine must follow a strict segregation pathway to prevent dangerous chemical interactions and to ensure the waste is routed to a facility capable of handling halogenated organics.

Phase 1: Waste Segregation
  • The "Why": Halogenated compounds require specialized high-temperature incineration (typically >1000°C with rapid quenching) to prevent the synthesis of persistent organic pollutants (POPs) like polybrominated dibenzo-p-dioxins (PBDDs). Mixing halogenated waste with non-halogenated waste unnecessarily increases the volume of waste requiring this expensive treatment and can violate environmental permits.

  • Action:

    • Solid Waste: Place any unreacted powder, contaminated weighing paper, or empty vials into a designated, clearly labeled "Halogenated Solid Waste" container.

    • Liquid Waste (Solutions): If the compound is dissolved in a solvent (e.g., DMSO, DCM, or Methanol), the entire solution must be disposed of in a liquid waste carboy explicitly labeled for "Halogenated Solvents" .

Phase 2: Primary Containment
  • The "Why": The compound's acute toxicity (H302/H312/H332) requires secondary barriers to protect Environmental Health and Safety (EHS) personnel during transport [1].

  • Action: Use High-Density Polyethylene (HDPE) or glass containers for both solid and liquid waste. Ensure liquid waste carboys are equipped with vented caps to prevent pressure buildup if trace solvent evaporation occurs. For solid waste, double-bagging in heavy-duty polyethylene bags before placing them in a rigid outer drum is recommended.

Phase 3: Labeling and EHS Handoff
  • The "Why": Anonymous or mislabeled waste poses the highest risk in a laboratory setting, often leading to dangerous reactions during waste consolidation by disposal vendors.

  • Action: Affix a hazardous waste tag immediately upon the first addition of waste to the container. The tag must explicitly list "6-Bromopyrazolo[1,5-a]pyridin-2-amine" (do not use abbreviations) and indicate the approximate concentration or weight. Check the boxes for "Toxic" and "Halogenated".

Disposal and Spill Response Workflow

The following diagram illustrates the logical decision tree for managing 6-Bromopyrazolo[1,5-a]pyridin-2-amine waste, from generation to final destruction.

DisposalWorkflow Start Waste Generation: 6-Bromopyrazolo[1,5-a]pyridin-2-amine State Determine Physical State Start->State Solid Solid Powder/Crystals (Spill or Excess) State->Solid Liquid In Solution (Reaction Mixture/Extract) State->Liquid SegSolid Halogenated Solid Waste Bin (Double-bagged/Sealed) Solid->SegSolid SegLiquid Halogenated Solvent Carboy (Vented Cap) Liquid->SegLiquid EHSPickup EHS / Hazardous Waste Pickup SegSolid->EHSPickup SegLiquid->EHSPickup Incineration High-Temperature Incineration (>1000°C with Scrubber) EHSPickup->Incineration

Workflow for the segregation and proper disposal of halogenated heterocyclic waste.

Emergency Spill Decontamination Protocol

In the event of an accidental release outside of a fume hood, immediate and methodical action is required to prevent inhalation exposure (H332) and surface contamination [1].

  • Evacuate and Isolate: Clear personnel from the immediate area. If the spill is large or highly aerosolized, allow the laboratory's HVAC system to clear the air for 10-15 minutes before re-entering with appropriate PPE.

  • Don Advanced PPE: In addition to standard lab attire, don a particulate respirator (N95 or P100) if the spill is outside a ventilated enclosure, as the compound is an inhalation hazard.

  • Dust Minimization (The "Wet Method"): Do not dry sweep. Dry sweeping will aerosolize the fine powder. Instead, lightly mist the spilled solid with a compatible solvent (e.g., water or a small amount of isopropanol) to dampen the powder.

  • Collection: Carefully wipe up the dampened powder using absorbent pads or paper towels.

  • Decontamination: Wash the spill surface thoroughly with soap and water, followed by an alcohol wipe down to remove any residual organic traces.

  • Disposal of Cleanup Materials: All absorbent pads, contaminated gloves, and paper towels used in the cleanup must be placed in the Halogenated Solid Waste bin, as they are now contaminated with a brominated compound.

References

  • Chemical Substance Information: 6-bromopyrazolo[1,5-a]pyridin-2-amine. NextSDS. Retrieved March 27, 2026, from[Link]

Handling

Personal protective equipment for handling 6-Bromopyrazolo[1,5-a]pyridin-2-amine

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of mechanistic risk mitigation. When handling specialized building blocks like 6-Bromopyrazolo[1,5-a]pyri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of mechanistic risk mitigation. When handling specialized building blocks like 6-Bromopyrazolo[1,5-a]pyridin-2-amine , understanding the why behind a safety protocol is just as critical as the how.

This compound is a halogenated fused heterocyclic amine widely utilized in drug discovery and pharmaceutical synthesis[1]. However, its specific molecular architecture presents unique occupational hazards. This guide provides a causality-driven, self-validating operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this chemical.

Chemical Profile & Quantitative Hazard Data

To design an effective safety protocol, we must first establish the quantitative and regulatory baseline of the material.

PropertyValueSource
CAS Number 1391821-41-2[1][2]
Molecular Formula C₇H₆BrN₃[1]
Molecular Weight 212.05 g/mol [1]
Physical State Solid (Powder)
Storage Temperature 4°C (Protect from light)[1]
GHS Signal Word Warning[1][2]
GHS Hazard Codes H302, H312, H332, H315, H319, H335, H336[2][3]

Mechanistic Causality of Hazards

Standard benchtop handling is insufficient for this compound. The PPE requirements are directly dictated by the molecule's structural properties and its interaction with human physiology:

  • Dermal & Systemic Toxicity (H312, H302): The presence of the primary amine moiety (-NH₂) on the lipophilic bromopyrazolopyridine core facilitates rapid epidermal penetration and protein binding[2]. This necessitates stringent, multi-layered dermal barrier protection.

  • Inhalation & Respiratory Irritation (H332, H335, H336): As a finely milled solid, this compound is highly susceptible to "fly-away" aerosolization during weighing and transfer. Inhalation of these micro-particulates leads to direct interaction with the respiratory mucosa, causing acute irritation and potential central nervous system effects such as drowsiness[2].

Toxicity_Pathway Compound 6-Bromopyrazolo[1,5-a] pyridin-2-amine Inhalation Aerosol Inhalation Compound->Inhalation Dermal Dermal Contact Compound->Dermal Ocular Ocular Exposure Compound->Ocular RespIrrit Respiratory Irritation (H335 / H336) Inhalation->RespIrrit SkinIrrit Epidermal Binding (H315 / H312) Dermal->SkinIrrit EyeIrrit Corneal Inflammation (H319) Ocular->EyeIrrit

Mechanistic toxicity pathways of 6-Bromopyrazolo[1,5-a]pyridin-2-amine exposure.

Personal Protective Equipment (PPE) Matrix

Every piece of PPE chosen for this workflow serves a specific, scientifically grounded purpose.

PPE CategorySpecificationScientific Rationale
Hands Double-layered Nitrile gloves (min. 5 mil thickness).Nitrile provides excellent chemical resistance to organic amines. Double gloving creates a self-validating fail-safe against micro-tears during solid dispensing, mitigating the H312 (dermal toxicity) risk.
Eye/Face ANSI Z87.1 compliant Chemical Splash Goggles.Standard safety glasses are inadequate. Goggles provide a full orbital seal to prevent aerosolized dust from settling on the cornea (H319)[2].
Body Flame-resistant (FR) or 100% cotton lab coat (fully buttoned).Synthetic blends generate static electricity, which attracts airborne powder particulates to the operator's body. Cotton or FR materials mitigate this static charge.
Respiratory Chemical Fume Hood (Face velocity: 80-120 fpm).Acts as the primary engineering control against inhalation hazards (H332, H335)[2][3]. If a hood is compromised, an N95/P100 particulate respirator is mandatory.

Operational Workflow: Safe Handling & Dispensing Protocol

To ensure a self-validating system, the operator must confirm the success of each step before proceeding to the next.

Step 1: Pre-Task Validation

  • Verify the chemical fume hood's digital monitor reads a face velocity between 80 and 120 feet per minute (fpm).

  • Self-Validation: Inflate the inner pair of nitrile gloves slightly to inspect for pinhole leaks before donning the outer pair.

Step 2: Material Equilibration

  • Remove the compound from its 4°C storage environment[1].

  • Crucial Step: Allow the sealed vial to equilibrate to room temperature inside a desiccator for 15 minutes. Opening a cold vial introduces atmospheric moisture, which causes condensation that degrades the chemical and alters its electrostatic properties.

Step 3: Weighing and Dispensing

  • Utilize a grounded, anti-static micro-spatula and an anti-static weigh boat. This prevents the electrostatic repulsion that causes the solid powder to aerosolize into the user's breathing zone.

  • Keep the sash of the fume hood pulled down as low as ergonomically possible during the transfer.

Step 4: Post-Dispensing Decontamination

  • Immediately seal the source vial and the reaction vessel[3].

  • Wipe down the analytical balance and the surrounding hood surface with a lint-free wipe dampened with isopropanol.

PPE_Workflow Start Pre-Task Validation (Check Hood & Gloves) Equilibrate Equilibrate from 4°C (Prevent Condensation) Start->Equilibrate Dispense Anti-Static Dispensing (Inside Fume Hood) Equilibrate->Dispense Spill Spill Occurred? Dispense->Spill Clean Damp Wipe Protocol (No Dry Sweeping) Spill->Clean Yes Proceed Execute Synthesis Spill->Proceed No Waste Halogenated Waste Segregation Clean->Waste Proceed->Waste

Self-validating operational workflow for dispensing and handling.

Emergency Response & Spill Management

In the event of a powder spill, standard cleaning methods can drastically increase exposure risks. Follow this protocol to ensure containment[3]:

  • Isolate & Assess: Immediately halt work. If the spill occurs outside the fume hood, evacuate personnel from a 2-meter radius to allow suspended particulates to settle.

  • Containment (No Dry Sweeping): Never use a brush or dry paper towel to sweep the powder; this will instantly aerosolize the solid, triggering the H332 inhalation hazard. Instead, gently cover the spill with absorbent towels slightly dampened with water or a mild compatible solvent.

  • Collection: Carefully scoop the dampened, clumped material using a non-sparking tool and transfer it directly into a hazardous waste container.

  • Decontamination: Wash the affected surface with a detergent solution to break down the lipophilic amine, followed by a final isopropanol wipe.

Waste Disposal Plan

Because 6-Bromopyrazolo[1,5-a]pyridin-2-amine contains a covalently bound bromine atom, it alters the disposal pathway significantly.

  • Segregation: All unreacted material, reaction byproducts, and contaminated consumables (e.g., gloves, wipes, weigh boats) must be strictly segregated into "Halogenated Organic Waste" receptacles. Mixing this with non-halogenated waste can cause adverse reactions or violate environmental incineration regulations[3].

  • Labeling: Clearly label the waste container with the compound name and the identifiers: "Contains Halogenated Amines (Toxic/Irritant)."

References

  • NextSDS. "6-bromopyrazolo[1,5-a]pyridin-2-amine — Chemical Substance Information." Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromopyrazolo[1,5-a]pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
6-Bromopyrazolo[1,5-a]pyridin-2-amine
© Copyright 2026 BenchChem. All Rights Reserved.